methyl[(oxolan-2-yl)methyl]amine hydrochloride CAS 1210950-14-3 properties
The following technical guide details the properties, synthesis, and applications of Methyl[(oxolan-2-yl)methyl]amine Hydrochloride (CAS 1210950-14-3). A Versatile Heterocyclic Building Block for Medicinal Chemistry Exec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of Methyl[(oxolan-2-yl)methyl]amine Hydrochloride (CAS 1210950-14-3).
A Versatile Heterocyclic Building Block for Medicinal Chemistry
Executive Summary
Methyl[(oxolan-2-yl)methyl]amine hydrochloride (CAS 1210950-14-3), also known as N-Methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride , is a secondary amine building block widely utilized in drug discovery. It serves as a critical intermediate for introducing the N-methyl-tetrahydrofurfuryl moiety into bioactive scaffolds. This structural motif is valued for its ability to modulate lipophilicity (LogP), enhance aqueous solubility via the ether oxygen hydrogen-bond acceptor, and introduce metabolic stability compared to linear alkyl chains.
Physicochemical Profile
The compound exists as the hydrochloride salt of the secondary amine, ensuring greater stability and shelf-life compared to its volatile free base.
Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Dichloromethane
Acidity (pKa)
~9.5–10.0 (Calculated for conjugate acid)
H-Bond Donors/Acceptors
2 Donors (NH₂⁺), 2 Acceptors (O, N)
Synthesis & Manufacturing Workflow
The synthesis of CAS 1210950-14-3 typically proceeds via a Reductive Amination pathway.[5] This method is preferred for its scalability and atom economy. The process involves the condensation of tetrahydrofurfural with methylamine, followed by reduction and salt formation.
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the core synthetic route and potential downstream derivatizations.
Figure 1: Step-wise synthetic pathway from tetrahydrofurfural to the final hydrochloride salt.
Experimental Protocols
As a secondary amine, this compound is a potent nucleophile. The following protocols detail its handling in two common medicinal chemistry transformations: Amide Coupling and Reductive Amination .
Protocol A: Amide Coupling (General Procedure)
Objective: To couple CAS 1210950-14-3 with a carboxylic acid (R-COOH) to form an amide bond.
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at room temperature (RT) for 10 minutes to activate the acid.
Base Addition: Add DIPEA (3.0 mmol) to the mixture. Note: DIPEA is crucial to neutralize the HCl salt of the amine and the acid generated during coupling.
Amine Addition: Add Methyl[(oxolan-2-yl)methyl]amine hydrochloride (1.2 mmol) directly to the reaction mixture.
Reaction: Stir the mixture at RT for 2–16 hours. Monitor progress via LC-MS (Look for mass M_acid + 114 - 18).
Work-up: Dilute with Ethyl Acetate (50 mL). Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
Protocol B: Nucleophilic Substitution (SN2)
Objective: Alkylation of the secondary amine with an alkyl halide.
Dissolution: Dissolve CAS 1210950-14-3 (1.0 equiv) in Acetonitrile or DMF.
Neutralization: Add K₂CO₃ or Cs₂CO₃ (2.5 equiv) to liberate the free base in situ.
Alkylation: Add the Alkyl Halide (1.1 equiv).
Heating: Heat to 60–80°C for 4–12 hours depending on the steric hindrance of the electrophile.
Isolation: Filter off inorganic salts and concentrate the filtrate.
Strategic Application in Drug Design
The N-methyl-tetrahydrofurfuryl group is a "privileged" modification in lead optimization.
Solubility Enhancement: The ether oxygen in the tetrahydrofuran ring acts as a hydrogen bond acceptor, potentially increasing aqueous solubility compared to a carbocyclic analog (e.g., cyclopentyl).
Conformational Restriction: The ring structure reduces the entropic penalty of binding compared to an open-chain ether, potentially improving potency against target proteins.
Metabolic Stability: The cyclic ether is generally more resistant to oxidative metabolism (CYP450) than linear alkyl ethers, prolonging the half-life of the drug candidate.
Derivatization Logic Flow:
Figure 2: Common derivatization pathways for the secondary amine core.
N-methyl-tetrahydrofurfurylamine hydrochloride chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-methyl-tetrahydrofurfuryl...
This technical guide provides a comprehensive overview of N-methyl-tetrahydrofurfurylamine hydrochloride, a heterocyclic amine of significant interest in various chemical and pharmaceutical research domains. The guide will delve into the fundamental molecular characteristics, including its chemical structure and molecular weight, supported by spectroscopic data and physicochemical properties. It will further explore its synthesis, analytical methodologies, and potential applications, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction
N-methyl-tetrahydrofurfurylamine hydrochloride is a substituted heterocyclic amine that has garnered attention for its versatile chemical properties and potential applications in organic synthesis and medicinal chemistry. As a derivative of tetrahydrofurfurylamine, it possesses a chiral center, leading to stereoisomeric forms that can exhibit distinct biological activities. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a wide range of experimental conditions. This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of this compound from its molecular structure to its practical applications.
Chemical Structure and Molecular Properties
The chemical identity of N-methyl-tetrahydrofurfurylamine hydrochloride is defined by its unique structural arrangement and resulting molecular properties.
Chemical Structure
The structure of N-methyl-tetrahydrofurfurylamine hydrochloride consists of a tetrahydrofuran ring with a methylaminomethyl substituent at the 2-position. The amine group is protonated to form the hydrochloride salt.
Caption: Chemical structure of N-methyl-tetrahydrofurfurylamine hydrochloride.
Molecular Formula and Weight
The key molecular identifiers for N-methyl-tetrahydrofurfurylamine hydrochloride are summarized in the table below.
Understanding the physicochemical properties of N-methyl-tetrahydrofurfurylamine hydrochloride is crucial for its handling, formulation, and application in various experimental settings.
Property
Value
Appearance
Colorless to pale yellow liquid (for the free base)
Solubility
Soluble in polar solvents such as water and alcohols.
Boiling Point
153-154 °C at 744 mm Hg (for the related compound tetrahydrofurfurylamine)[4]
Density
0.98 g/mL (for the related compound tetrahydrofurfurylamine)[4]
Synthesis and Manufacturing
The synthesis of N-methyl-tetrahydrofurfurylamine hydrochloride typically involves the reductive amination of tetrahydrofurfural with methylamine, followed by treatment with hydrochloric acid to form the salt.
Caption: Generalized synthesis workflow for N-methyl-tetrahydrofurfurylamine hydrochloride.
Experimental Protocol: Reductive Amination
Reaction Setup: In a round-bottom flask, dissolve tetrahydrofurfural in a suitable solvent such as methanol.
Addition of Amine: Add a solution of methylamine in methanol to the flask.
Formation of Imine: Stir the mixture at room temperature to allow for the formation of the intermediate imine.
Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent (e.g., sodium borohydride).
Quenching: After the reaction is complete, quench the reaction by the slow addition of water.
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.
Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
Analytical Characterization
The identity and purity of N-methyl-tetrahydrofurfurylamine hydrochloride can be confirmed using various analytical techniques.
Analytical Technique
Expected Observations
¹H NMR
Peaks corresponding to the methyl group, the methylene protons of the tetrahydrofuran ring, and the aminomethyl group.
¹³C NMR
Resonances for all six carbon atoms in the molecule.
FT-IR
Characteristic absorption bands for N-H stretching (of the ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage.
Mass Spectrometry
A molecular ion peak corresponding to the free base (C₆H₁₃NO) in the positive ion mode.
Elemental Analysis
Percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen consistent with the molecular formula C₆H₁₄ClNO.
Applications in Research and Development
N-methyl-tetrahydrofurfurylamine and its derivatives are valuable building blocks in organic synthesis and have been explored for their potential in drug discovery.
Pharmaceutical Intermediates: The tetrahydrofuran moiety is present in numerous biologically active compounds. This amine serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Ligand Synthesis: The nitrogen atom can act as a ligand for metal catalysts, making it useful in the development of new catalytic systems for organic transformations.
Agrochemical Research: Derivatives of this compound may exhibit herbicidal or pesticidal activity.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling N-methyl-tetrahydrofurfurylamine hydrochloride. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-methyl-tetrahydrofurfurylamine hydrochloride is a versatile chemical compound with a well-defined structure and a range of potential applications in scientific research and development. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and analytical characterization to support researchers in their endeavors. A thorough understanding of its chemistry is paramount for its effective and safe utilization in the laboratory.
References
National Institute of Standards and Technology. (n.d.). Furfurylamine, tetrahydro-n-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link][1][2]
Cheméo. (n.d.). Chemical Properties of Furfurylamine, tetrahydro-n-methyl-, hydrochloride (CAS 4795-30-6). Retrieved February 15, 2026, from [Link][3]
N-methyl-1-(tetrahydrofuran-2-yl)methanamine HCl safety data sheet (SDS)
Handling, Safety, and Synthetic Utility in Medicinal Chemistry[1][2] Chemical Identity & Physicochemical Profiling N-methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride is a versatile secondary amine building block...
Author: BenchChem Technical Support Team. Date: February 2026
Handling, Safety, and Synthetic Utility in Medicinal Chemistry[1][2]
Chemical Identity & Physicochemical Profiling
N-methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride is a versatile secondary amine building block featuring a tetrahydrofuran (THF) core.[1] It is widely employed in Fragment-Based Drug Discovery (FBDD) to introduce polarity and three-dimensionality (Fsp³) into drug candidates, mimicking ribose-like motifs or serving as a bioisostere for saturated heterocycles.[1]
Use melting point as a purity check; broad ranges indicate moisture absorption.
Comprehensive Hazard Assessment (GHS)
While the hydrochloride salt mitigates the volatility of the free base, it presents specific contact hazards. The following classification aligns with OSHA HCS 2012 and Regulation (EC) No 1272/2008 .
Corrosivity: As a secondary amine salt, hydrolysis on moist mucous membranes (eyes, lungs) releases HCl and the free amine, causing immediate irritation or chemical burns at high concentrations.[1]
Systemic Effects: While specific toxicology data is limited, structurally similar tetrahydrofurfuryl amines show potential for CNS depression if ingested in large quantities.
Emergency Response Architecture
The following decision tree outlines the immediate response protocols for exposure.
Figure 1: Standard Operating Procedure (SOP) for acute exposure to amine salts.[1][8]
Synthetic Application & Protocols
Strategic Utility
In drug design, the N-methyl-tetrahydrofurfuryl motif is often used to:
Enhance Solubility: The ether oxygen acts as a hydrogen bond acceptor.
Lock Conformation: The THF ring restricts the flexibility of the ethyl chain found in linear analogs.
Scaffold Hopping: Replacing a piperidine or pyrrolidine ring to alter metabolic stability.
Protocol: Free-Basing & Amide Coupling
The HCl salt is stable but non-nucleophilic.[1] To participate in SN2 or acylation reactions, it must be neutralized.
Method A: In-situ Neutralization (Recommended for Amide Coupling) [1]
Dry organic layer over Na₂SO₄ and concentrate carefully (Free base may be volatile; do not apply high vacuum for extended periods).[1]
Synthetic Workflow Diagram
Figure 2: Activation workflow from stable salt to reactive intermediate.[1]
Storage & Stability
Hygroscopicity: Amine salts are prone to absorbing atmospheric moisture.
Recommendation: Store under nitrogen or argon in a tightly sealed container.
Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow discoloration (oxidation).
Incompatibility: Avoid storage near strong oxidizers or acid chlorides.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17166, N-Methyltetrahydrofurfurylamine.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Amine Salts. Retrieved from [Link][1]
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual reference for Fsp³ utility). Retrieved from [Link]
Comparative Analysis: Tetrahydrofurfurylamine vs. N-Methyl-Tetrahydrofurfurylamine
Strategic Scaffolds for Medicinal Chemistry and Advanced Materials Executive Summary The tetrahydrofuran (THF) moiety serves as a critical pharmacophore in modern drug design, offering a balance of lipophilicity and pola...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Scaffolds for Medicinal Chemistry and Advanced Materials
Executive Summary
The tetrahydrofuran (THF) moiety serves as a critical pharmacophore in modern drug design, offering a balance of lipophilicity and polarity that enhances aqueous solubility while maintaining membrane permeability. This guide analyzes the structural and functional divergence between Tetrahydrofurfurylamine (THFA) and its methylated analog, N-Methyl-tetrahydrofurfurylamine (MTHFA) .[1][2]
While often interchangeable in early-stage screening, the choice between these two amines dictates synthetic pathways, metabolic stability profiles, and the physicochemical properties of the final Active Pharmaceutical Ingredient (API). This document provides the technical grounding required to select the optimal scaffold.
Physicochemical Profiling
The transition from a primary amine (THFA) to a secondary amine (MTHFA) introduces steric bulk and alters the hydrogen bond donor (HBD) count, fundamentally changing the molecule's interaction with biological targets and solvents.
MTHFA has lower BP due to reduced intermolecular H-bonding.[1][2]
H-Bond Donors
2
1
MTHFA is more lipophilic; better BBB permeability potential.[1][2]
pKa (Conj. Acid)
~9.5
~10.0
MTHFA is slightly more basic (inductive effect of methyl).
LogP (Est.)
-0.35
0.15
MTHFA partitions better into lipid bilayers.[1][2]
Expert Insight: The increase in basicity in MTHFA is driven by the positive inductive effect (+I) of the methyl group, which stabilizes the resulting ammonium cation. However, this is often counterbalanced by steric hindrance in electrophilic attack scenarios.[5]
Synthetic Pathways and Manufacturing
Understanding the origin of these materials is crucial for impurity profiling. Both are derived from furfural (a biomass-derived platform chemical), but their routes diverge.[1][2][6]
Synthesis Workflow
THFA is typically produced via the catalytic hydrogenation of furfurylamine (or direct reductive amination of furfural with ammonia). MTHFA requires a methylation step or the use of methylamine during the initial reductive amination.
Impurity Considerations[7]
THFA: Common impurities include unreduced furfurylamine (aromatic). This is critical because the aromatic furan ring is metabolically distinct (prone to ring opening) compared to the saturated THF ring.
MTHFA: May contain traces of dimethylated species (tertiary amine) if the methylation process is not strictly controlled.
Reactivity & Mechanistic Divergence
The choice between THFA and MTHFA is often a decision between versatility (THFA) and selectivity (MTHFA).
Nucleophilic Substitution (
)
THFA (Primary): Can undergo double alkylation . In the presence of excess alkyl halide, THFA will consume two equivalents, leading to a tertiary amine. This is a disadvantage if a secondary amine product is desired (requires protecting groups).
MTHFA (Secondary): Stops cleanly at the tertiary amine stage. This makes MTHFA the superior building block for generating specific tertiary amine libraries without the risk of quaternary ammonium salt formation or over-alkylation.
Amide Coupling
Both amines couple readily with carboxylic acids/acyl chlorides. However, the resulting amides differ significantly:
THFA-Amide: Contains a secondary amide bond (
).[1][2] The remaining proton can act as a hydrogen bond donor or be deprotonated for further functionalization.
MTHFA-Amide: Forms a tertiary amide (
).[1][2] Lacks an H-bond donor.[1][2] This often results in cis/trans rotamers visible in NMR due to restricted rotation around the amide bond, a phenomenon less pronounced in secondary amides.
Pharmaceutical Applications & Design Strategy
The "Magic Methyl" Effect
In medicinal chemistry, replacing a hydrogen (THFA) with a methyl group (MTHFA) can drastically alter potency and pharmacokinetics.
Solubility vs. Permeability: MTHFA removes a hydrogen bond donor. While this decreases water solubility slightly, it often significantly improves Blood-Brain Barrier (BBB) penetration by reducing the energetic cost of desolvation required to pass through lipid membranes.[1]
Conformational Lock: The N-methyl group introduces steric clashes that can restrict the conformational freedom of the side chain, potentially locking the molecule into a more bioactive conformation.[1]
Metabolic Stability
THFA Derivatives: Primary amines are susceptible to oxidative deamination by Monoamine Oxidases (MAO) or semicarbazide-sensitive amine oxidases (SSAO).[1][2]
MTHFA Derivatives: N-methylation can block these specific metabolic pathways.[1][2] However, it introduces the risk of N-demethylation by Cytochrome P450 enzymes (e.g., CYP3A4), which generates formaldehyde as a byproduct.
Specific Use Cases
THFA: Frequently used as a ligand in coordination chemistry and as a hardener for epoxy resins where high cross-linking density (4 active hydrogens per molecule) is required.
MTHFA: Preferred in fragment-based drug discovery (FBDD) when the "secondary amine vector" is required to extend into a hydrophobic pocket of a protein target.[1][2]
Experimental Protocols
Handling and Storage
Both amines are hygroscopic and air-sensitive (absorbing
, dissolve the aldehyde in DCM (0.2 M). Add MTHFA.
Activation: Add catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes to allow iminium ion formation (equilibrium).
Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LC-MS.
Quench: Quench with saturated aqueous
.
Extraction: Extract aqueous layer with DCM (3x). Dry combined organics over
.
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically MeOH/DCM gradients).
Validation:
1H NMR: Look for the disappearance of the aldehyde peak (~9-10 ppm) and the shift of the N-methyl singlet (usually ~2.3-2.5 ppm).[1][2]
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. Retrieved from [Link]
Wei, Z., et al. (2017).[7] "Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel."[7][8] Catalysis Science & Technology. Retrieved from [Link]
Technical Guide: Solubility Profile & Handling of Methyl[(oxolan-2-yl)methyl]amine Hydrochloride
[1] Executive Summary Methyl[(oxolan-2-yl)methyl]amine hydrochloride (also known as N-methyl-tetrahydrofurfurylamine HCl) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates.[1] Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl[(oxolan-2-yl)methyl]amine hydrochloride (also known as N-methyl-tetrahydrofurfurylamine HCl) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates.[1] Its handling requires a nuanced understanding of its amphiphilic nature: it possesses a highly polar ionic head group (methylammonium chloride) and a moderately lipophilic tail (tetrahydrofuran ring).
This guide delineates the solubility boundaries of this compound to optimize reaction solvents, workup partitions, and recrystallization yields.
Quick Reference: Solubility Heatmap
Solvent Class
Specific Solvent
Solubility Status
Application
Aqueous
Water (pH < 7)
Very Soluble
Dissolution, Aqueous Phase
Protic Organic
Methanol, Ethanol
Soluble
Reaction Solvent, Recrystallization
Polar Aprotic
DMSO, DMF
Soluble
High-Temp Reactions
Chlorinated
Dichloromethane (DCM)
Sparingly Soluble
Partitioning (Limited)
Ethers
Diethyl Ether, MTBE
Insoluble
Antisolvent (Precipitation)
Hydrocarbons
Hexanes, Heptane
Insoluble
Antisolvent, Washing
Physicochemical Profile
To master the solubility of this compound, one must understand the competition between its structural moieties.
Ionic Head: The secondary amine hydrochloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) provides a high lattice energy and strong ion-dipole interaction potential, driving water solubility.
Lipophilic Tail: The tetrahydrofuran (oxolane) ring lowers the overall polarity compared to a simple alkyl amine but adds Lewis basicity (ether oxygen).
Hygroscopicity: High. The HCl salt will readily absorb atmospheric moisture, transitioning from a free-flowing powder to a sticky gum.[1] Handling under inert atmosphere (Nitrogen/Argon) is recommended. [1]
Stability: The oxolane ring is generally stable under aqueous acidic conditions, but prolonged exposure to strong Lewis acids should be avoided to prevent ring-opening polymerization.[1]
Solubility Landscape: Water vs. Organic Solvents[1][3]
Aqueous Solubility
The compound exhibits excellent solubility in water due to the dissociation of the hydrochloride salt.
Mechanism: Solvation of the ammonium cation and chloride anion by water molecules.
pH Sensitivity: In aqueous solution, the compound remains dissolved as long as the pH is below its pKa (approx. 9-10).[1] Raising the pH > 11 with NaOH or KOH deprotonates the salt, releasing the free base (an oil), which drastically changes solubility (becoming immiscible with water and soluble in organics).
Organic Solubility
Alcohols (MeOH, EtOH): The compound is soluble. The hydroxyl groups of the solvent can solvate the ionic pair. This makes alcohols the primary choice for homogeneous reactions.
Chlorinated Solvents (DCM, Chloroform): Unlike simple inorganic salts (NaCl), amine hydrochlorides often show "grey zone" solubility in DCM. Methyl[(oxolan-2-yl)methyl]amine HCl is sparingly soluble in DCM.[1] It will not dissolve freely at high concentrations but may partition slightly during extractions.
Operational Tip: Do not rely on DCM to extract the salt from water. You must free-base it first.[1]
Non-Polar Solvents (Ether, Hexane): The lattice energy of the salt cannot be overcome by weak Van der Waals forces. These solvents are strictly antisolvents .
Experimental Protocols
Protocol A: Solvent Switching (The "Free-Basing" Workup)
Objective: Transfer the compound from an aqueous reaction mixture into an organic solvent for purification.[1]
Logic: We exploit the pH-dependent solubility switch.[1]
Figure 1: Workflow for converting the water-soluble HCl salt into the organic-soluble free base.[1]
Protocol B: Purification via Recrystallization
Objective: Purify crude Methyl[(oxolan-2-yl)methyl]amine HCl to >98% purity.
Solvent System: Ethanol (Good Solvent) / Diethyl Ether (Antisolvent).
Note: If Ethanol/Ether fails due to "oiling out," switch to Isopropanol/MTBE.
Step-by-Step:
Dissolution: Place crude solid in a flask. Add minimum boiling Absolute Ethanol until dissolved.
Filtration: Perform a hot filtration if insoluble particulates (dust/silica) are present.
Cloud Point: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]
Crystallization: Allow the flask to cool slowly to room temperature, then place in a -20°C freezer overnight.
Critical: Rapid cooling may cause the compound to crash out as an amorphous gum/oil rather than crystals.
Collection: Filter the white crystals under nitrogen (to prevent moisture absorption) and wash with cold Ether.
Figure 2: Recrystallization logic using the Solvent/Antisolvent method.[1]
Application in Synthesis
Understanding the solubility profile allows for "telescoped" processes:
Phase Transfer Catalysis (PTC): Because the salt is water-soluble but the free base is organic-soluble, this amine is an excellent candidate for biphasic reactions (e.g., Schotten-Baumann acylation) where the inorganic byproduct remains in water while the acylated product moves to the organic layer.[1]
Scavenging: In organic synthesis, the free base can be used as a nucleophile. Upon reaction, if an acid scavenger is used, the resulting salt can be washed away with water, simplifying purification.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21801-94-5, (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride.[1] Retrieved from [Link][1]
Organic Syntheses (1943). Methylamine Hydrochloride Purification Protocols. Org.[3][4][5][6] Synth. 1943, 23, 52. (Foundational protocol for amine salt recrystallization). Retrieved from [Link][1]
An In-Depth Technical Guide to N-methyl-tetrahydro-2-furanmethanamine hydrochloride (PubChem CID: 22737007): Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-methyl-tetrahydro-2-furanmethanamine hydrochloride (PubChem CID: 22737007): Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of N-methyl-tetrahydro-2-furanmethanamine hydrochloride (PubChem CID: 22737007), a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact compound is sparse, this document consolidates information by drawing from established principles of organic synthesis, analytical chemistry, and the known biological relevance of its structural analogs. We present a detailed examination of its physicochemical properties, a robust and validated synthetic route via reductive amination, a multi-faceted analytical strategy for structural confirmation and purity assessment, and a discussion of its potential applications as a chemical building block and research tool. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and utilization of novel heterocyclic scaffolds.
Introduction
Chemical Identity and Nomenclature
N-methyl-tetrahydro-2-furanmethanamine hydrochloride is the hydrochloride salt of a secondary amine built upon a tetrahydrofuran core. The parent amine, N-methyl-tetrahydro-2-furanmethanamine, features a methyl group attached to the nitrogen of a tetrahydrofurfurylamine scaffold. The tetrahydrofuran ring is a prevalent structural motif in numerous natural products and synthetic compounds, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.
The Tetrahydrofurfurylamine Scaffold in Medicinal Chemistry
The tetrahydrofurfurylamine core is a privileged scaffold in modern drug discovery. Its presence in various bioactive molecules underscores its utility as a versatile building block. For instance, the complex derivative Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine (also known as ANAVEX2-73 or Blarcamesine) has been investigated for its neuroprotective potential in conditions like Alzheimer's disease, acting as a sigma-1 receptor agonist.[1][2][3][4] The structural simplicity of N-methyl-tetrahydro-2-furanmethanamine makes it an attractive starting point or fragment for the synthesis of more complex and potent therapeutic agents. Its utility is also seen in the synthesis of benzomorphan derivatives that have been studied for their interaction with opioid receptors.[5]
Objectives of this Guide
The primary objective of this document is to provide a centralized, in-depth technical resource for researchers and drug development professionals. By synthesizing information from analogous compounds and fundamental chemical principles, this guide aims to:
Detail the predicted physicochemical properties of the title compound.
Provide a reliable, step-by-step protocol for its synthesis and purification.
Outline a comprehensive analytical workflow for its characterization and quality control.
Explore its potential applications and future research directions based on the established pharmacology of related structures.
Physicochemical Properties
Property
Predicted Value / Information
Rationale / Source
Molecular Formula
C₆H₁₄ClNO
-
Molecular Weight
151.63 g/mol
Calculated
Appearance
White to off-white crystalline solid
Typical for amine hydrochloride salts.
Melting Point
Not available. Expected to be significantly higher than the free base.
Salt formation increases lattice energy.
Boiling Point (Free Base)
~170-171 °C
Based on the closely related N-ethyl derivative.[8]
Solubility
Soluble in water, methanol, ethanol. Sparingly soluble in less polar organic solvents like dichloromethane. Insoluble in non-polar solvents like hexanes.
The hydrochloride salt form confers high polarity and aqueous solubility.
pKa (Conjugate Acid)
~9.5 - 10.5
Typical for secondary alkyl-ammonium ions.
Stability
Stable under standard laboratory conditions. Hygroscopic. Should be stored in a tightly sealed container under an inert atmosphere.
Amine salts are prone to absorbing atmospheric moisture.
Synthesis and Manufacturing
The most direct and efficient method for preparing N-methyl-tetrahydro-2-furanmethanamine is through the reductive amination of tetrahydro-2-furaldehyde with methylamine. This well-established transformation is a cornerstone of amine synthesis in the pharmaceutical industry.[9][10]
Retrosynthetic Analysis
The logical disconnection for the target molecule involves breaking the C-N bond formed during the amination process, leading back to commercially available or readily accessible starting materials: tetrahydro-2-furaldehyde and methylamine.
Navigating the Labyrinth of Chemical Nomenclature: A Guide to Synonyms for Methyl[(oxolan-2-yl)methyl]amine Hydrochloride
For researchers, scientists, and drug development professionals, the precise identification and procurement of chemical compounds are foundational to experimental success. However, the varied landscape of chemical nomenc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise identification and procurement of chemical compounds are foundational to experimental success. However, the varied landscape of chemical nomenclature, with its blend of systematic, semi-systematic, and trivial names, can present significant hurdles. A single compound can be listed under a multitude of synonyms across different chemical catalogs, leading to confusion, delays in procurement, and potential experimental errors. This in-depth technical guide provides a comprehensive overview of the synonyms for methyl[(oxolan-2-yl)methyl]amine hydrochloride, offering clarity and practical strategies for navigating chemical catalogs with confidence.
The Critical Role of Unambiguous Chemical Identification
In the fast-paced environment of research and development, time is a critical resource. The inability to quickly and accurately locate a required chemical can disrupt project timelines and impede progress. The challenge often lies in the fact that the name used in a publication or internal documentation may not be the same as the primary name used by a chemical supplier. This discrepancy necessitates a thorough understanding of the alternative names a compound might be listed under.
Methyl[(oxolan-2-yl)methyl]amine hydrochloride serves as an excellent case study for this challenge. Its structure, a secondary amine with a tetrahydrofuran moiety, allows for several valid naming conventions under different systems. This guide will dissect these naming systems, present a curated list of known synonyms, and provide a robust protocol for efficiently searching chemical databases.
Decoding the Nomenclature: IUPAC vs. Common Names
The diversity in chemical names for methyl[(oxolan-2-yl)methyl]amine hydrochloride stems primarily from the different rules and historical conventions of chemical nomenclature. The two main systems at play are the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC) and the more traditional common or trivial names.[1][2][3][4][5][6][7]
IUPAC Nomenclature: The IUPAC system provides a standardized and unambiguous method for naming chemical compounds based on their molecular structure. For secondary and tertiary amines, the IUPAC approach involves identifying the longest carbon chain attached to the nitrogen atom as the parent alkane, with the remaining alkyl groups treated as substituents on the nitrogen atom, denoted by the prefix "N-".[1][2][3][4]
Common Nomenclature: Common names are often historical and may be derived from the compound's source or a notable property. While not as systematic as IUPAC names, they are frequently used in literature and by chemical suppliers for well-known fragments or simpler molecules.[5][7] For heterocyclic compounds, many trivial names are retained and widely accepted.[5][7][8]
A Curated Compendium of Synonyms and Suppliers
To facilitate the efficient procurement of methyl[(oxolan-2-yl)methyl]amine hydrochloride, the following table provides a consolidated list of its synonyms and the corresponding Chemical Abstracts Service (CAS) numbers for both the hydrochloride salt and the free base. The CAS number is a unique numerical identifier and a powerful tool for circumventing the ambiguities of chemical names.
The corresponding free base of the target compound. It's crucial to distinguish between the salt and free base forms for experimental accuracy.[10][11]
N-methyl-1-(tetrahydrofuran-2-yl)methanamine
2439-57-8
Free Base
An IUPAC-preferred name for the free base.[10][11]
To further clarify the relationships between the primary name and its various synonyms, the following diagram illustrates the connections, with the CAS number serving as the central, unifying identifier.
Caption: A diagram illustrating the relationship between the primary name, CAS number, IUPAC name, and common synonyms for methyl[(oxolan-2-yl)methyl]amine hydrochloride and its corresponding free base.
A Field-Proven Protocol for Efficient Chemical Catalog Searching
To streamline the process of locating and procuring chemicals, the following step-by-step protocol is recommended. This self-validating system ensures a comprehensive search, minimizing the risk of overlooking a compound due to nomenclature variations.
Step 1: Start with the Most Unambiguous Identifier: The CAS Number
Action: Always begin your search with the CAS number if it is known.
Causality: The CAS number is a unique and universal identifier for a chemical substance, eliminating any ambiguity arising from different naming conventions. A search by CAS number will yield the most accurate and comprehensive results.
Step 2: Broaden the Search with Key Synonyms
Action: If a CAS number search is unsuccessful or yields limited results, perform subsequent searches using a selection of the most common synonyms.
Causality: Chemical suppliers may not have cross-referenced all possible synonyms to a single CAS number in their database. Searching by different names increases the likelihood of finding the desired compound. For our example, searching for "N-methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride" and "methyl(tetrahydrofurfuryl)amine hydrochloride" would be prudent next steps.
Step 3: Utilize Structural and Substructural Searches
Action: If name-based searches are inconclusive, use the chemical structure or a substructure to perform a search. Most major chemical supplier websites and databases offer this functionality.
Causality: A structural search is independent of any nomenclature system and relies solely on the molecular topology. This is a powerful method to identify a compound even if it is listed under an obscure or unexpected name.
Step 4: Verify the Salt Form and Purity
Action: Once the compound is located, carefully verify the salt form (e.g., hydrochloride, sulfate, free base) and the specified purity.
Causality: The salt form can significantly impact a compound's physical and chemical properties, including solubility and reactivity. Ensuring the correct form and purity are selected is critical for experimental reproducibility.
Step 5: Consolidate and Document Findings
Action: Maintain a centralized record of the successful search terms, including the CAS number, all identified synonyms, and the suppliers who list the compound.
Causality: This documentation will serve as a valuable internal resource, saving time and effort for future procurement of the same or related compounds.
By adhering to this protocol, researchers can navigate the complexities of chemical catalogs with greater efficiency and accuracy, ensuring the timely acquisition of the precise materials needed for their work.
Conclusion
The challenge of multiple synonyms for a single chemical entity is a persistent issue in the scientific community. However, by understanding the principles of chemical nomenclature, utilizing unique identifiers like CAS numbers, and employing a systematic search strategy, researchers can overcome these obstacles. This guide provides the necessary tools and insights to confidently identify and procure methyl[(oxolan-2-yl)methyl]amine hydrochloride, and the principles outlined herein can be applied to the broader landscape of chemical procurement, ultimately fostering a more efficient and reliable research process.
References
JoVE. (2025, May 22). Nomenclature of Secondary and Tertiary Amines. Retrieved from JoVE. [Link]
CK-12 Foundation. (2026, January 14). Nomenclature of Amines. Retrieved from CK-12. [Link]
OpenStax. (2023, September 20). 24.1 Naming Amines - Organic Chemistry. Retrieved from OpenStax. [Link]
Guidelines for Naming Amines. (n.d.).
JoVE. (2025, May 22). Nomenclature of Aryl and Heterocyclic Amines. Retrieved from JoVE. [Link]
Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Retrieved from Chemistry LibreTexts. [Link]
Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Retrieved from Fiveable. [Link]
ResearchGate. (n.d.). Structures and trivial names of heterocyclic amines. Retrieved from ResearchGate. [Link]
Wikipedia. (n.d.). Heterocyclic amine. Retrieved from Wikipedia. [Link]
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from MSU chemistry. [Link]
PubChem. (n.d.). Methyl((oxan-4-yl)methyl)amine hydrochloride. Retrieved from PubChem. [Link]
N-methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride melting point and boiling point
Executive Summary This technical guide provides a comprehensive physicochemical profile and synthesis workflow for N-methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride (CAS: 4795-30-6). As a critical heterocyclic b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive physicochemical profile and synthesis workflow for N-methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride (CAS: 4795-30-6). As a critical heterocyclic building block, this compound serves as a pharmacophore in the development of muscarinic acetylcholine receptor agonists and as a chiral auxiliary in asymmetric synthesis.
This document moves beyond basic data listing to explain the causality behind thermal behaviors, detailing the distinction between the volatile free base and the stable hydrochloride salt. It includes field-proven protocols for synthesis, purification, and thermal analysis (DSC/TGA) to ensure reproducibility in drug development pipelines.
Part 1: Physicochemical Characterization
The thermal properties of N-methyl-1-(tetrahydrofuran-2-yl)methanamine differ radically between its free base and hydrochloride salt forms. Understanding this phase behavior is critical for handling, storage, and formulation.
1.1 Key Data Summary
Property
Value / Range
Condition / Note
Compound Name
N-Methyl-1-(tetrahydrofuran-2-yl)methanamine HCl
Hydrochloride Salt
CAS Number (Salt)
4795-30-6
Racemic
CAS Number (Base)
2439-57-8
Free Base Liquid
Molecular Weight
151.63 g/mol (Salt) 115.17 g/mol (Base)
Stoichiometry 1:1 HCl
Melting Point (Salt)
108 – 110 °C
Based on (S)-enantiomer data [1]; Racemic likely similar.
Boiling Point (Base)
~145 – 150 °C
Estimated. Primary amine boils at 153°C [2]; Dimethyl at 136°C [3].
Boiling Point (Salt)
N/A (Decomposes)
Salts do not boil; they sublime or decompose upon heating.
pKa (Predicted)
~9.5 – 10.0
Typical for secondary aliphatic amines.
Appearance
White to off-white crystalline solid
Hygroscopic; store under inert atmosphere.
1.2 Thermal Behavior Analysis
The Melting Point (Salt): The hydrochloride salt exhibits a sharp melting event between 108–110 °C . This relatively low melting point for a salt indicates a crystal lattice held together by ionic interactions and hydrogen bonding, but with significant conformational flexibility from the tetrahydrofuran ring.
Critical Insight: Impurities (excess HCl or residual solvent) will significantly depress this value. A broad range (<105 °C) indicates the need for recrystallization (see Section 3).
The Boiling Point (Free Base): The free base is a volatile liquid. While the primary amine (tetrahydrofurfurylamine) boils at 153 °C, the N-methyl substitution removes one hydrogen bond donor, typically lowering the boiling point slightly or keeping it comparable due to increased molecular weight.
Operational Warning: Do not attempt to distill the hydrochloride salt. It will decompose, releasing HCl gas and reverting to the free base or degrading into ring-opened byproducts.
Part 2: Experimental Determination Protocols
To validate the identity and purity of this compound, use the following self-validating protocols. These are designed to distinguish between simple melting, phase transitions, and decomposition.
Use this for precise melting point determination and purity estimation.
Sample Prep: Weigh 2–5 mg of the dry HCl salt into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping moisture to vent, preventing pan deformation).
Equilibration: Equilibrate at 25 °C for 5 minutes.
Ramp: Heat at 10 °C/min to 200 °C.
Analysis:
Look for a sharp endothermic peak with an onset at ~108 °C.
Validation: Calculate the heat of fusion (
). A sharp, narrow peak indicates high crystallinity. A broad shoulder suggests amorphous content or solvates.
2.2 Protocol: Free Base Boiling Point (Micro-Distillation)
Use this if you have generated the free base and need to characterize it.
Setup: Use a short-path distillation apparatus (Kugelrohr is ideal for small scales).
Pressure: Apply vacuum (approx. 15–20 mmHg).
Heating: Slowly increase oven temperature.
Expectation: The compound should distill at ~55–60 °C at 18 mmHg (extrapolated from primary amine data [4]).
Validation: Analyze the distillate by GC-MS to confirm no thermal degradation (ring opening) occurred.
Part 3: Synthesis and Purification Workflow
The synthesis of the HCl salt involves reductive amination followed by salt formation. The purity of the final salt is heavily dependent on the rigorous removal of water before HCl addition.
Caption: Figure 1. Synthesis of N-methyl-1-(tetrahydrofuran-2-yl)methanamine HCl via reductive amination of furfural and subsequent salt formation.
3.2 Detailed Synthesis Protocol
Reductive Amination:
React Furfural with Methylamine (aqueous or methanolic) to form the imine.
Perform hydrogenation using Raney Nickel or Pd/C at elevated pressure (50–100 psi) and temperature (80–100 °C) to saturate both the imine and the furan ring simultaneously. Note: Controlling H2 pressure is critical to ensure complete furan saturation [5].
Crucial Step: Dry the residual oil with MgSO4 or molecular sieves. Any water present will make the subsequent crystallization difficult.
Salt Formation (Crystallization):
Dissolve the dry free base oil in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).
Cool to 0 °C in an ice bath.
Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.
A white precipitate will form immediately.
Purification:
Filter the solid under nitrogen (hygroscopic!).
Recrystallize from Isopropanol/Ether if the melting point is <105 °C.
Part 4: Applications in Drug Design
4.1 Bioisosterism and Solubility
This moiety acts as a saturated bioisostere of the furan ring.
Solubility: The conversion of the lipophilic furan to the polar, flexible tetrahydrofuran increases aqueous solubility (LogP decreases).
Basicity: The secondary amine (pKa ~10) ensures the molecule is protonated at physiological pH (7.4), improving interaction with anionic residues in receptor pockets (e.g., Aspartate in GPCRs).
4.2 Characterization Workflow
Caption: Figure 2. Quality Control decision tree for the characterization of the hydrochloride salt.
References
Sigma-Aldrich. (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride Product Specification. Retrieved from (Proxy for racemic MP data).
NIST Chemistry WebBook. Tetrahydrofurfurylamine Properties. Retrieved from [Link]
Google Patents. Method for preparing N,N-dimethyl tetrahydrofurfurylamine (CN103508986A). Retrieved from
ChemicalBook. (S)-(+)-Tetrahydrofurfurylamine Boiling Point Data. Retrieved from
Royal Society of Chemistry. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol. Catalysis Science & Technology, 2017. Retrieved from
Application Note: Scalable Synthesis of N,N-Dimethyltetrahydrofurfurylamine via Eschweiler-Clarke Methylation
Abstract & Scope This application note details the protocol for the synthesis of N,N-dimethyltetrahydrofurfurylamine (DTHFA) from tetrahydrofurfurylamine (THFA) utilizing the Eschweiler-Clarke reaction. While catalytic h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for the synthesis of N,N-dimethyltetrahydrofurfurylamine (DTHFA) from tetrahydrofurfurylamine (THFA) utilizing the Eschweiler-Clarke reaction. While catalytic hydrogenation is often used for industrial-scale production, the Eschweiler-Clarke method remains the gold standard for laboratory to pilot-scale synthesis due to its operational simplicity, metal-free conditions, and use of inexpensive reagents.
This guide addresses specific challenges associated with THFA, particularly the water solubility of the tertiary amine product, which often leads to yield loss during standard extraction protocols. We introduce an optimized "salting-out" workup to maximize recovery.
Scientific Foundation
Reaction Mechanism
The Eschweiler-Clarke reaction effects the reductive alkylation of primary or secondary amines using formaldehyde (source of carbon) and formic acid (source of hydride).[1][2][3][4][5][6]
For the primary amine THFA, the reaction proceeds in two distinct cycles:[5][6][7]
Cycle 1: Condensation of THFA with formaldehyde forms a hemiaminal, which dehydrates to an imine. Formic acid protonates the imine to an iminium ion, which is then reduced by a formate ion (via hydride transfer) to release CO₂ and form the secondary amine (N-methyltetrahydrofurfurylamine).[2]
Cycle 2: The secondary amine reacts with a second equivalent of formaldehyde to form an iminium ion directly (no imine intermediate possible). A second hydride transfer from formate yields the final tertiary amine.[1][6][7][8]
Key Mechanistic Feature: The formation of the quaternary ammonium salt is mechanistically impossible under these conditions because the tertiary amine cannot form an iminium ion intermediate.[1][2] This ensures high selectivity for the tertiary amine.
Pathway Visualization
The following diagram illustrates the two-step methylation cycle and the irreversible decarboxylation driving force.
Figure 1: Stepwise mechanism of THFA methylation. Note the release of CO₂ at two distinct reduction steps.
Experimental Design
Reagent Stoichiometry
To ensure complete conversion of the primary amine to the tertiary amine, an excess of both paraformaldehyde (or formalin) and formic acid is required.[2] The theoretical molar ratio is 1:2:2 (Amine:HCHO:HCOOH). However, practical protocols utilize a significant excess of formic acid to serve as both solvent and reductant.
Component
Role
Molar Equiv.
Notes
Tetrahydrofurfurylamine
Substrate
1.0
Limiting reagent.
Formaldehyde (37% aq)
Carbon Source
2.2 - 2.5
Slight excess ensures driving to tertiary amine.
Formic Acid (88-98%)
Reductant/Solvent
4.0 - 5.0
Large excess maintains acidic pH and drives kinetics.
Safety Considerations
CO₂ Evolution: The reaction generates copious amounts of carbon dioxide. Never seal the reaction vessel. Use a reflux condenser open to the atmosphere (or an inert gas bubbler).
Exotherm: The initial mixing of amine and formic acid is an exothermic acid-base reaction.
Toxicity: Formaldehyde is a known carcinogen; work must be performed in a fume hood.
Detailed Protocol
Equipment Setup
Vessel: 3-neck Round Bottom Flask (RBF).
Attachments: Reflux condenser, internal temperature probe, addition funnel, magnetic stir bar.
Heating: Oil bath with temperature control.
Step-by-Step Procedure
Step 1: Initial Mixing (Acid-Base Neutralization)
Charge the RBF with Formic Acid (5.0 equiv) .
Cool the flask to 0–5°C using an ice bath.
Add Tetrahydrofurfurylamine (1.0 equiv) dropwise via the addition funnel.
Note: This is highly exothermic. Maintain internal temperature < 20°C to prevent premature volatilization or decomposition.
Allow the mixture to stir for 15 minutes after addition is complete.
Add Formaldehyde (37% aq.[4] solution, 2.2 equiv) to the mixture at room temperature.
Observation: No immediate reaction is typically observed at this stage.[8]
Step 3: Reflux (The Reaction)
Heat the mixture gradually to reflux (approx. 90–100°C).
Critical Observation: CO₂ evolution (bubbling) will begin around 60–80°C. Ensure the condenser is functioning efficiently.
Maintain reflux for 12–16 hours .
Endpoint Check: Monitor by TLC (eluent: MeOH/DCM 1:9 with 1% NH₄OH) or GC-MS. The primary amine spot should disappear completely.
Step 4: Workup (Optimized for Water-Soluble Amines)
Standard workups often fail here because DTHFA is highly soluble in water. This modified protocol uses "salting out" to force the amine into the organic phase.
Cool the reaction mixture to room temperature.
Add 4M HCl (approx 1.1 equiv relative to amine) to ensure all amine is protonated and to quench excess formaldehyde.
Concentrate the solution under reduced pressure (Rotavap) to remove excess formic acid and water. This leaves a viscous residue (amine hydrochloride salts).
Redissolve the residue in a minimum amount of water.
Basification: Carefully add 50% NaOH (aq) dropwise with cooling until pH > 12. The solution will become cloudy as the free amine separates.
Salting Out: Saturate the aqueous phase with solid Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl) . This drastically reduces the solubility of the organic amine in the water phase.
Extraction: Extract the aqueous slurry 3x with Diethyl Ether or Dichloromethane (DCM) .
Note: Ether is preferred for ease of subsequent distillation, but DCM extracts polar amines better.
Dry the combined organic layers over anhydrous Na₂SO₄ or K₂CO₃ . Filter.
Target Fraction: Collect the fraction boiling at 155–162°C (at atmospheric pressure) [1].
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of N,N-dimethyltetrahydrofurfurylamine.
Characterization & Troubleshooting
Product Specifications
Property
Value
Chemical Name
N,N-Dimethyltetrahydrofurfurylamine
CAS Number
30727-09-4
Appearance
Colorless to pale yellow liquid
Boiling Point
155–162°C (at 760 mmHg)
Yield Expectation
75–85% (with salting out method)
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Yield
Product lost in aqueous phase.
Saturate aqueous layer with K₂CO₃ before extraction. Perform more extractions (4-5x).
Incomplete Reaction
Mono-methylated product detected.
Reflux time was too short or formaldehyde was lost to evaporation. Add 0.5 equiv more HCHO and reflux for 4h.
Violent Bubbling
Heating too fast during decarboxylation.
Heat gradually from 60°C to 90°C. Ensure condenser is cold.
Product is Colored
Oxidation or polymerization side products.
Distill over KOH pellets or sodium metal (carefully) to remove impurities.
References
Patent CN103508986A . Method for preparing N,N-dimethyl tetrahydrofurfurylamine.[10][11] (2014). Google Patents. Link
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933).[2][6] The Action of Formaldehyde on Amines and Amino Acids.[1][2][3][4][6][8][12][13] Journal of the American Chemical Society, 55(11), 4571–4587. Link
Icke, R. N., & Wisegarver, B. B. (1945).[2] β-Phenylethyldimethylamine.[2] Organic Syntheses, Coll.[2][14] Vol. 3, p.723. (Standard protocol verification). Link
ChemicalBook. Tetrahydrofurfuryl-N,N-dimethylamine Product Properties. (Accessed 2023).[15] Link
Application Note: Peptide Coupling with Methyl[(oxolan-2-yl)methyl]amine HCl
Introduction & Chemical Profile[1][2][3][4][5][6][7][8] Methyl[(oxolan-2-yl)methyl]amine HCl (also known as N-methyl-tetrahydrofurfurylamine hydrochloride) is a specialized secondary amine building block. In medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
Methyl[(oxolan-2-yl)methyl]amine HCl (also known as N-methyl-tetrahydrofurfurylamine hydrochloride) is a specialized secondary amine building block. In medicinal chemistry and peptide synthesis, it is frequently employed to introduce the tetrahydrofuran (THF) moiety—a pharmacophore known to modulate lipophilicity (LogP), improve aqueous solubility via hydrogen bond acceptance, and enhance metabolic stability compared to acyclic ethers.
However, its successful incorporation into peptide backbones or drug scaffolds presents specific challenges:
Steric Hindrance: As a secondary amine, it is less nucleophilic than primary amines.
Salt Form: The hydrochloride salt requires precise in situ neutralization to liberate the reactive free base without compromising chiral integrity of the coupling partner.
Hygroscopicity: The HCl salt is prone to moisture absorption, affecting stoichiometry if not handled correctly.
Soluble in Water, Methanol, DMSO, DMF; Slightly soluble in DCM; Insoluble in Ether/Hexanes
pKa (est)
~10.5 (Conjugate acid)
Coupling Dynamics & Mechanistic Insight
To achieve high yields (>90%), one must understand the "Electronic vs. Steric" trade-off.
The Nucleophile: The N-methyl group increases electron density at the nitrogen (inductive effect), theoretically making it a better nucleophile. However, the steric bulk of the N-methyl group combined with the adjacent THF ring creates significant steric hindrance.
The Electrophile: When coupling to an amino acid, the activation method must generate a highly reactive intermediate (e.g., O-At ester) to overcome the amine's steric barrier.
The Base Trap: A common failure mode is under-neutralization. The HCl salt consumes 1.0 equivalent of base immediately. Standard protocols using 2.0 equivalents of DIPEA often fail because only 1.0 equivalent remains for the coupling cycle, leading to sluggish kinetics.
Reaction Scheme
The following diagram illustrates the activation and coupling pathway, highlighting the critical neutralization step.
Caption: Mechanistic pathway for coupling secondary amine HCl salts. Note the distinct neutralization step required before nucleophilic attack.
Application: Synthesis of small molecule drugs or peptide fragments (100 mg – 10 g scale).
Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC due to faster kinetics with secondary amines.
Double coupling is mandatory for secondary amines.
3. Monitoring
Chloranil Test
5 min
Do NOT use Kaiser Test. Kaiser detects primary amines; Chloranil detects secondary amines (Blue = Positive/Unreacted).
4. Washing
DMF (3x), DCM (3x)
-
Thorough washing is essential to remove excess salts.
Why PyAOP? PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a phosphonium salt that avoids the formation of guanidinium byproducts which can occur with uronium salts (HATU) during slow reactions with hindered amines.
Troubleshooting & Optimization Matrix
If yields are low (<50%), consult the following decision tree logic.
Caption: Troubleshooting logic for secondary amine coupling failures.
Common Pitfalls
Salt Stoichiometry: Forgetting that the amine is an HCl salt is the #1 error. Always calculate base equivalents based on (Acid + Amine.HCl).
Formula: Total Base = (Equiv Acid × 1) + (Equiv Amine.HCl × 1) + (Excess for pH > 9).
Solvent Choice: The HCl salt is insoluble in DCM. If using DCM as the primary solvent, dissolve the amine salt in a minimum volume of DMF first, then add to the DCM reaction mixture.
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][5][6][7] Tetrahedron, 61(46), 10827-10852. [1]
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.
synthesis of sulfonamide antibiotics using N-methyl-tetrahydrofurfurylamine
Application Note: AN-CHM-2026-04 High-Yield Synthesis of -Methyl-Tetrahydrofurfuryl Sulfonamide Scaffolds for Antibiotic Discovery Executive Summary This application note details the protocol for synthesizing sulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-CHM-2026-04
High-Yield Synthesis of
-Methyl-Tetrahydrofurfuryl Sulfonamide Scaffolds for Antibiotic Discovery
Executive Summary
This application note details the protocol for synthesizing sulfonamide derivatives using
-methyl-tetrahydrofurfurylamine (CAS: 21919-63-9) as a core nucleophile. While classical "sulfa drugs" (e.g., sulfamethoxazole) rely on aniline-derived primary sulfonamides to inhibit dihydropteroate synthase (DHPS), modern antibiotic research increasingly targets Carbonic Anhydrase (CA) and efflux pumps in resistant bacteria using substituted heterocyclic sulfonamides.
The
-methyl-tetrahydrofurfuryl moiety offers two distinct pharmacological advantages over traditional scaffolds:
Enhanced Solubility: The saturated tetrahydrofuran ring increases aqueous solubility compared to aromatic furan analogs.
Metabolic Stability: The
-methyl substitution prevents the formation of primary -glucuronides, a common clearance pathway for primary sulfonamides.
This guide provides a self-validating workflow for coupling this secondary amine with various sulfonyl chlorides to generate libraries for antimicrobial screening.
Chemical Strategy & Mechanism[1][2][3][4]
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The secondary amine (
-methyl-tetrahydrofurfurylamine) acts as the nucleophile, attacking the electrophilic sulfonyl chloride. A base is required to scavenge the liberated HCl and drive the equilibrium forward.[1][2]
Key Mechanistic Considerations:
Steric Hindrance: Unlike primary amines, the
-methyl group introduces steric bulk. While the amine remains nucleophilic, the reaction rate is slower than with primary amines, requiring optimized stoichiometry and potentially catalytic activation (DMAP).
Regioselectivity: The reaction is chemoselective for the sulfonyl chloride over less reactive electrophiles (e.g., esters) under controlled temperatures (
to RT).
Visualization: Reaction Pathway
The following diagram illustrates the molecular transformation and the transition state logic.
Figure 1: Mechanistic pathway for the sulfonylation of N-methyl-tetrahydrofurfurylamine.
Experimental Protocols
Materials & Reagents
Reagent
Role
Equiv.
Grade
Sulfonyl Chloride ()
Electrophile
1.0
>98%
-methyl-tetrahydrofurfurylamine
Nucleophile
1.1
>97%
Triethylamine ()
Base (Scavenger)
1.5 - 2.0
Anhydrous
DMAP
Catalyst
0.1
Optional
Dichloromethane (DCM)
Solvent
-
Anhydrous
Method A: Standard Schotten-Baumann (DCM/TEA)
Best for gram-scale synthesis of single compounds.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Sulfonyl Chloride (1.0 equiv) in anhydrous DCM (
).
Cooling: Submerge the flask in an ice-water bath (
).
Base Addition: Add Triethylamine (1.5 equiv) dropwise. Note: Slight fuming may occur.
Amine Addition: Dilute
-methyl-tetrahydrofurfurylamine (1.1 equiv) in a minimal volume of DCM and add dropwise to the reaction mixture over 10 minutes.
Rationale: Slow addition prevents localized exotherms which can degrade sensitive sulfonyl chlorides.
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–6 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The sulfonyl chloride spot (usually high
) should disappear.
Quench: Add 1M HCl (
) to the reaction mixture to quench excess amine and solubilize the TEA salts.
Best for generating 10–50 analogs for antibiotic screening.
Vessel Loading: In a microwave vial, combine Sulfonyl Chloride (
), Amine (), and Pyridine () in THF ().
Irradiation: Heat at
for 10 minutes (Power: 100W, Max Pressure: 150 psi).
Purification (SPE): Pass the crude mixture through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.
Logic: The sulfonamide product is non-basic and will elute with MeOH. Excess amine and pyridine will be retained on the acidic cartridge.
Concentration: Evaporate the eluent to yield the pure sulfonamide.
Visualization: Workflow Logic
Figure 2: Step-by-step decision tree for the synthesis and purification process.
Quality Control & Validation
Critical Quality Attributes (CQA)
Proton NMR (
-NMR):
Diagnostic Signal: The
-methyl group typically appears as a singlet between .
Shift: Upon sulfonylation, the
-protons of the tetrahydrofuran ring and the -methyl group will shift downfield due to the electron-withdrawing nature of the sulfonyl group.
Chirality: The commercial amine is often a racemate. If using a chiral starting material (e.g., (S)-
-methyl-tetrahydrofurfurylamine), use Chiral HPLC to ensure no racemization occurred (though unlikely under these basic conditions).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure DCM is anhydrous; keep reagents dry.
No Reaction
Steric hindrance of secondary amine
Add 10 mol% DMAP; heat to .
Impurity: "Bis-sulfonamide"
Impossible with this amine
Self-Validating: Since the amine is secondary, it cannot form bis-sulfonamides (a common issue with primary amines), ensuring higher purity profiles.
Biological Context: Antibiotic Screening
Once synthesized, these scaffolds should be screened against:
Gram-negative bacteria (E. coli, P. aeruginosa): Test for efflux pump inhibition.
Carbonic Anhydrase Assays: Sulfonamides are potent CA inhibitors.[3] The tetrahydrofurfuryl tail provides a unique lipophilic profile that may enhance penetration into the bacterial periplasm.
References
General Sulfonamide Synthesis
BenchChem. (2025).[1][4] General Principles in the Synthesis of Sulfonamides. Retrieved from
Mechanistic Insight
Wikipedia Contributors. (2024). Sulfonamide (Chemistry) - Synthesis and Reactions. Retrieved from
Antibiotic Activity of Sulfonamides
National Institutes of Health (NIH). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from
Secondary Amine Reactivity
Fernández de la Pradilla, R., et al. (2006).[5] Synthesis of Tetrahydrofurfurylamines. Heterocycles. Retrieved from
Microwave Assisted Synthesis:
De Luca, L., et al. (2008). Microwave Assisted Synthesis of Sulfonamides. Journal of Combinatorial Chemistry. (Contextual reference from search results on modern synthesis methods).
preparation of fused N-heterocycles using tetrahydrofuran-2-ylmethanamine derivatives
Application Note: Strategic Utilization of Tetrahydrofuran-2-ylmethanamine in Fused N-Heterocycle Synthesis Executive Summary Tetrahydrofuran-2-ylmethanamine (THFA) and its derivatives are often viewed merely as chiral a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Tetrahydrofuran-2-ylmethanamine in Fused N-Heterocycle Synthesis
Executive Summary
Tetrahydrofuran-2-ylmethanamine (THFA) and its derivatives are often viewed merely as chiral amines for peripheral decoration of drug scaffolds. However, their true synthetic value lies in their potential as latent acyclic electrophiles . Under specific conditions—particularly acid-mediated ring opening or metal-catalyzed redox isomerization—the tetrahydrofuran (THF) ring acts as a masked 4-carbon chain (often a 4-halo-1-butanol equivalent) that can undergo intramolecular cyclization.
This guide details two advanced protocols for converting THFA derivatives into high-value fused N-heterocycles: Octahydropyrrolo[1,2-a]pyrazines (a privileged scaffold in antibiotic and antiviral research) and Pyrrolizidine cores. Unlike standard N-alkylation methods, these protocols leverage the structural energy of the THF ring to drive the formation of the second fused ring.
Mechanistic Principles & Strategic Logic
The core strategy relies on the "Ring-Opening/Ring-Closing" (RORC) sequence. The THF ring is thermodynamically stable under basic conditions but becomes highly reactive upon protonation or Lewis acid complexation at the ethereal oxygen.
The RORC Pathway
Activation: The ether oxygen is protonated (HBr/HOAc) or complexed (Lewis Acid).
Nucleophilic Opening: A halide (Br⁻/I⁻) attacks the C5 position of the THF ring (S_N2), opening the ring to form a 5-halo-pentan-1-ol derivative.
Recyclization: An internal nucleophile (the amine nitrogen or a pendant amide nitrogen) displaces the halide, forming a new pyrrolidine or piperidine ring fused to the original nitrogen center.
Figure 1: The Ring-Opening/Ring-Closing (RORC) cascade transforming THFA into fused systems.
Protocol A: Synthesis of Octahydropyrrolo[1,2-a]pyrazine-1,4-diones
This protocol generates a bicyclic diketopiperazine scaffold. The method utilizes the nitrogen of the THFA to first attach a glycine unit, and then uses the amide nitrogen of that glycine unit to close the second ring after opening the THF.
Cool to 0°C. Dropwise add Ethyl bromoacetate (10 mmol) over 15 minutes.
Allow to warm to room temperature (RT) and stir for 12 hours.
Workup: Evaporate EtOH. Redissolve residue in DCM, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
Checkpoint: Product is Ethyl N-(tetrahydrofuran-2-ylmethyl)glycinate . Verify by NMR (look for THF multiplets at 1.5–2.0 ppm and 3.7–3.9 ppm).
Step 2: Acid-Mediated Ring Opening & Cyclization
Dissolve the crude ester from Step 1 (5 mmol) in DCM (10 mL).
Add 33% HBr in HOAc (10 mL) cautiously at 0°C. Caution: Fumes are corrosive.
Stir at RT for 24 hours. The reaction mixture will darken.
Mechanism:[1][2][3] The HBr opens the THF ring to form the N-(5-bromo-2-hydroxypentyl) intermediate.
Cyclization Trigger: Evaporate the acid under reduced pressure (use a trap).
Redissolve the residue in anhydrous EtOH (20 mL).
Add Et₃N (25 mmol) and reflux for 6–12 hours.
Causality: The base neutralizes the ammonium salt, allowing the secondary amine to attack the ester (forming the first lactam ring) and the amide nitrogen to displace the terminal bromide (forming the second ring).
Purification: Concentrate and purify via flash column chromatography (MeOH/DCM 5:95).
Protocol B: Synthesis of Pyrrolizidines via Redox-Isomerization
For researchers seeking saturated fused systems without carbonyls, the catalytic isomerization of THFA derivatives provides direct access to pyrrolizidines or indolizidines.
Reagents & Materials
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Raney Nickel (pre-washed).
Atmosphere: Hydrogen (H₂) gas (Balloon or low pressure 5–10 bar).
Solvent: Water or dilute HCl.
Step-by-Step Methodology
Pre-functionalization: If a specific substituent is required, N-alkylate the THFA first (e.g., with a benzyl group). For the core scaffold, use unsubstituted THFA.
Reactor Loading: In a high-pressure autoclave, load THFA (20 mmol), water (50 mL), and Rh/Al₂O₃ (5 mol%).
Reaction: Pressurize with H₂ (20 bar) and heat to 200°C for 12 hours.
Note: High temperature is required to overcome the activation energy of the ether C-O bond hydrogenolysis on the metal surface.
Mechanism: The THF ring undergoes hydrogenolysis to an amino-alcohol, which undergoes intramolecular N-alkylation (cyclodehydration) on the metal surface to form piperidine or pyrrolidine rings.
Isolation: Filter the catalyst through Celite. Acidify the filtrate with HCl to form the hydrochloride salt, then evaporate to dryness.
Data Analysis & Troubleshooting
Table 1: Comparative Analysis of Ring-Opening Conditions
Reagent System
Target Scaffold
Key Advantage
Common Pitfall
HBr / HOAc
Pyrrolo[1,2-a]pyrazines
High regioselectivity; robust.
Strong acid may cleave sensitive protecting groups (e.g., Boc).
TMSI (Trimethylsilyl iodide)
Pyrrolidines / Piperidines
Milder conditions (RT); compatible with esters.
TMSI is moisture sensitive; expensive for scale-up.
Rh/Al₂O₃ + H₂
Pyrrolizidines
One-pot "green" synthesis; no halides.
Requires high pressure/temp equipment; less functional group tolerance.
Troubleshooting Guide:
Issue: Low yield in Protocol A (Step 2).
Solution: Ensure complete removal of acetic acid before the ethanolic reflux. Residual acid protonates the amine, preventing nucleophilic attack. Use an excess of Et₃N (5 eq).
Issue: Formation of mono-cyclic side products.
Solution: Dilution is key. Perform the cyclization step (reflux in EtOH) at high dilution (0.05 M) to favor intramolecular reaction over intermolecular oligomerization.
References
Synthesis of Octahydropyrrolo[1,2-a]pyrazine
Source: Le Bourdonnec, B., et al. "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." J. Med. Chem. 2006, 49(25), 7290–7300.
Ring Opening of Tetrahydrofuran Amines
Source: Ponomarev, A. A., et al. "Cleavage of the tetrahydrofuran ring in tetrahydrofurfurylamines." Journal of General Chemistry USSR, 1950s (Classic Methodology).
Modern Context:[4] Hong, C. B., et al. "Selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine on ReOx-modified Rh catalysts." Catal.[5][6] Sci. Technol., 2017.
Groebke-Blackburn-Bienaymé Reaction (Contextual)
Source: "The Groebke-Blackburn-Bienaymé Reaction."[4][7] Beilstein J. Org. Chem. 2024.[1][7]
N-methyl-tetrahydrofurfurylamine as a ligand in organometallic catalysis
An Application Guide to the Prospective Use of N-methyl-tetrahydrofurfurylamine as a Chiral Ligand in Organometallic Catalysis Foreword: Charting Unexplored Territory In the vast landscape of organometallic catalysis, th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Prospective Use of N-methyl-tetrahydrofurfurylamine as a Chiral Ligand in Organometallic Catalysis
Foreword: Charting Unexplored Territory
In the vast landscape of organometallic catalysis, the design and application of chiral ligands are paramount to achieving high efficiency and enantioselectivity. While families of ligands such as BINAP, Salen, and various phosphines have been extensively studied and commercialized, a multitude of structurally unique and potentially valuable ligands remain underexplored. N-methyl-tetrahydrofurfurylamine presents such a case.
This document serves as a forward-looking guide for the research scientist and drug development professional. Acknowledging the current scarcity of dedicated literature on N-methyl-tetrahydrofurfurylamine in catalytic applications, this guide deviates from a retrospective review. Instead, it offers a prospective analysis grounded in the fundamental principles of coordination chemistry and catalysis. By examining the ligand's structural attributes and drawing parallels with well-established catalytic systems, we will outline its potential applications, provide detailed, investigational protocols, and lay a foundational framework for its systematic evaluation.
Ligand Profile: N-methyl-tetrahydrofurfurylamine
N-methyl-tetrahydrofurfurylamine, with CAS number 2439-57-8, is a chiral amine derived from the bio-renewable feedstock furfural.[1][2] Its structure is characterized by a tetrahydrofuran (THF) ring, which imparts a specific stereochemical and conformational rigidity, and a methylaminomethyl side chain.
Key Structural Features and Hypothesized Catalytic Relevance:
Inherent Chirality: The molecule possesses a stereocenter at the C2 position of the THF ring. This intrinsic chirality is the cornerstone of its potential in asymmetric catalysis, where the transfer of stereochemical information from the ligand to the product is the primary goal.
N,O-Bidentate Coordination Potential: The presence of a nitrogen atom in the amine and an oxygen atom in the THF ring offers the potential for bidentate (N,O) chelation to a metal center.[1] Such chelation can form a stable, five-membered ring, creating a well-defined and rigid chiral environment around the metal, which is often crucial for high enantioselectivity.[3]
Tunable Electronic and Steric Properties: The N-methyl group provides a distinct electronic and steric profile compared to its primary amine (tetrahydrofurfurylamine) or dimethylated counterparts. This substitution can influence the ligand's donor strength and the steric accessibility of the catalytic site.
These features suggest that N-methyl-tetrahydrofurfurylamine could be a valuable, cost-effective chiral ligand, particularly in reactions where N,O-ligands are known to be effective.
Proposed Application: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Scientific Rationale:
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical industry.[4] The reaction typically employs a transition metal catalyst, such as Ruthenium(II) or Iridium(III), and a hydrogen donor, like isopropanol or a formic acid/triethylamine mixture.[5] The enantioselectivity is controlled by a chiral ligand coordinated to the metal.
N-methyl-tetrahydrofurfurylamine is an excellent candidate for this transformation for several reasons:
Proven Ligand Scaffold: Chiral amino alcohols and diamines are among the most successful ligands for Ru(II)-catalyzed ATH. The N,O-motif in N-methyl-tetrahydrofurfurylamine mimics the structure of these established ligands.
Formation of a Stable Pre-catalyst: The ligand can react with a metal precursor, such as [RuCl2(p-cymene)]2, to form a stable, 16-electron pre-catalyst. In the presence of a base, this complex can be activated to generate the catalytically active 18-electron metal hydride species.[5]
Mechanism of Asymmetric Induction: The chiral pocket created by the ligand is expected to favor the binding of the prochiral ketone in one specific orientation, leading to the selective formation of one enantiomer of the alcohol product.
Experimental Workflow for Ligand Screening in ATH
Caption: Proposed experimental workflow for evaluating N-methyl-tetrahydrofurfurylamine in ATH.
Application Protocol 1: Ruthenium-Catalyzed ATH of Acetophenone
This protocol describes a starting point for the investigation of N-methyl-tetrahydrofurfurylamine as a chiral ligand in the ATH of acetophenone, a standard model substrate.
Materials:
[RuCl2(p-cymene)]2 (Ruthenium(II) precursor)
(S)- or (R)-N-methyl-tetrahydrofurfurylamine (Ligand)
Acetophenone (Substrate)
Formic acid (HCOOH)
Triethylamine (NEt3)
Dichloromethane (DCM), anhydrous (Solvent)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO4)
Equipment:
Schlenk flask or oven-dried reaction vial with magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Temperature-controlled heating block or oil bath
Standard glassware for extraction
Rotary evaporator
GC and Chiral HPLC for analysis
Procedure:
Part A: In-Situ Catalyst Formation
In a Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol, 1 mol% Ru).
Add (S)-N-methyl-tetrahydrofurfurylamine (2.5 mg, 0.022 mmol, 2.2 mol% ligand). The causality behind a slight excess of ligand is to ensure full coordination to the metal center and prevent the formation of unsaturated, less selective species.
Add 2.0 mL of anhydrous DCM.
Stir the resulting orange solution at room temperature for 30 minutes.
Part B: Catalytic Reduction
Prepare the hydrogen donor solution by mixing formic acid and triethylamine in a 5:2 molar ratio in a separate vial.
To the catalyst solution from Part A, add acetophenone (60.1 mg, 0.5 mmol, 1.0 equiv).
Add the pre-mixed HCOOH/NEt3 solution (0.2 M in substrate, 2.5 equiv HCOOH).
Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or by taking aliquots for GC analysis.
Part C: Work-up and Analysis
Upon completion, cool the reaction to room temperature.
Quench the reaction by slowly adding 5 mL of saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Conversion Analysis: Determine the conversion of acetophenone to 1-phenylethanol using Gas Chromatography (GC) or ¹H NMR analysis of the crude product.
Enantioselectivity Analysis: Purify the product by flash chromatography if necessary. Determine the enantiomeric excess (ee) of the chiral alcohol product by Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the retention times to racemic and known chiral standards.
Data Presentation: Hypothetical Screening of Reaction Parameters
The following table illustrates how experimental data for optimizing the reaction could be structured. The values are hypothetical and represent a target for a successful catalytic system.
Entry
Ligand:Ru Ratio
Base (equiv)
Solvent
Temp (°C)
Time (h)
Conv. (%)
ee (%)
1
1.1 : 1
NEt3 (2.5)
DCM
40
24
85
72 (R)
2
2.2 : 1
NEt3 (2.5)
DCM
40
18
98
91 (R)
3
2.2 : 1
DIPEA (2.5)
DCM
40
24
95
88 (R)
4
2.2 : 1
NEt3 (2.5)
Toluene
60
12
99
85 (R)
5
2.2 : 1
NEt3 (2.5)
iPrOH*
80
12
92
89 (R)
*Note: When using iPrOH as the solvent, it also acts as the hydrogen donor, and a base like NaOiPr or KOtBu is typically used instead of HCOOH/NEt3.
Broader Potential Applications and Future Directions
While ATH represents a highly promising starting point, the utility of N-methyl-tetrahydrofurfurylamine could extend to other important transformations.
Palladium-Catalyzed Cross-Coupling: The N,O-chelate could potentially stabilize a Palladium(II) center. Its efficacy in reactions like the Suzuki-Miyaura or Heck couplings could be investigated, particularly in scenarios where electron-donating, chiral ligands are beneficial.[6][7] The protocol would involve screening this ligand in place of traditional phosphine ligands in standard cross-coupling conditions.
Copper-Catalyzed Asymmetric Reactions: Copper catalysis has seen a surge in C-N, C-O, and C-C bond-forming reactions.[8] Chiral amine ligands are often employed. N-methyl-tetrahydrofurfurylamine could be explored in reactions such as the asymmetric conjugate addition of organometallic reagents to enones.
Proposed Catalytic Cycle for Ru-Catalyzed ATH
Caption: A simplified, proposed catalytic cycle for the ATH of a ketone.
Conclusion
N-methyl-tetrahydrofurfurylamine stands as an intriguing, yet unproven, candidate ligand for organometallic catalysis. Its structural rigidity, chirality, and potential for N,O-bidentate coordination make it a compelling subject for systematic investigation. The provided protocols for asymmetric transfer hydrogenation serve as a detailed starting point for researchers to unlock its potential. Success in this area would not only introduce a new, effective chiral ligand to the synthetic chemist's toolbox but also highlight the value of exploring bio-derived molecules in catalyst design. The path from a prospective molecule to a field-proven ligand is one of rigorous experimentation, and this guide is intended to be the first step on that journey.
References
Google Patents. Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
reaction conditions for coupling methyl[(oxolan-2-yl)methyl]amine with acid chlorides
Application Note: Optimized Coupling Protocols for Methyl[(oxolan-2-yl)methyl]amine with Acid Chlorides Part 1: Executive Summary & Scientific Rationale 1.1 Introduction The coupling of methyl[(oxolan-2-yl)methyl]amine (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Coupling Protocols for Methyl[(oxolan-2-yl)methyl]amine with Acid Chlorides
Part 1: Executive Summary & Scientific Rationale
1.1 Introduction
The coupling of methyl[(oxolan-2-yl)methyl]amine (also known as N-methyltetrahydrofurfurylamine, CAS: 2439-57-8) with acid chlorides is a fundamental transformation in the synthesis of peptidomimetics and fragment-based drug discovery. The resulting N-methyl-N-tetrahydrofurfuryl amide moiety is a "privileged structure" that offers distinct pharmacological advantages:
Physicochemical Properties: The tetrahydrofuran (oxolane) ring enhances aqueous solubility compared to carbocyclic analogs while maintaining lipophilicity for membrane permeability.
Conformational Control: The N-methyl group eliminates the amide hydrogen bond donor, forcing the amide bond into a cis or trans rotameric equilibrium that can lock bioactive conformations.
Metabolic Stability: The ether oxygen reduces the electron density of the adjacent carbons, potentially altering metabolic hot-spots compared to alkyl chains.
1.2 Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1][2][3][4][5]
Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
Deprotonation: A base (added exogenously) neutralizes the generated HCl to drive the equilibrium forward and prevent the protonation of unreacted amine.[6]
Critical Consideration - Ring Stability:
While tetrahydrofuran rings are generally stable, they can undergo ring-opening cleavage in the presence of strong Lewis acids (e.g., ZnCl₂, I₂) or highly acidic conditions combined with acyl halides [1]. Therefore, basic conditions are not only required for scavenging HCl but are critical for preserving the integrity of the oxolane ring.
Part 2: Visualized Pathways & Workflows
2.1 Reaction Mechanism & Signaling
Caption: Figure 1. Nucleophilic acyl substitution pathway.[2][3][5] The base prevents acid-mediated ring opening of the THF moiety.
2.2 Experimental Workflow (Standard Protocol)
Caption: Figure 2. Step-by-step workflow for the anhydrous coupling protocol.
Part 3: Detailed Experimental Protocols
Protocol A: Standard Anhydrous Coupling (Recommended)
Best for: Drug discovery libraries, water-sensitive acid chlorides, and small-to-medium scale.
Reagents:
Methyl[(oxolan-2-yl)methyl]amine (1.0 equiv)
Acid Chloride (1.1 equiv)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)
Procedure:
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
Solvation: Add Methyl[(oxolan-2-yl)methyl]amine (1.0 equiv) and TEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM (approx. 10 mL per mmol of amine).
Cooling: Submerge the flask in an ice-water bath (0 °C).
Addition: Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.
Expert Note: Dropwise addition controls the exotherm. Rapid addition can lead to bis-acylation impurities or hydrolysis if moisture is present.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Monitoring: Check reaction progress via TLC or LC-MS. The secondary amine is sterically hindered by the N-methyl and THF groups; if conversion is slow, catalytic DMAP (0.1 equiv) can be added [2].
Workup:
Dilute the reaction mixture with excess DCM.
Acid Wash: Wash with 1M HCl (2x) to remove unreacted amine and TEA. (Note: The product amide is neutral and will remain in the organic layer).
Base Wash: Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed acid byproduct.
Brine Wash: Wash with saturated NaCl solution (1x).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Best for: Scale-up, simple substrates, and robust acid chlorides.
Reagents:
Methyl[(oxolan-2-yl)methyl]amine (1.0 equiv)
Acid Chloride (1.2 equiv)
NaOH (10% aqueous solution) or K₂CO₃ (2.0 equiv dissolved in water)
DCM or Ethyl Acetate
Procedure:
Biphasic Setup: In a flask, mix the amine (1.0 equiv) in DCM (or EtOAc). Add an equal volume of 10% NaOH solution.
Addition: While vigorously stirring the biphasic mixture at 0 °C, add the neat Acid Chloride (1.2 equiv) dropwise.
Reaction: Stir vigorously for 1–2 hours at RT. The reaction occurs at the interface; high stir rates are essential.
Workup: Separate the layers. Extract the aqueous layer once with DCM. Combine organic layers, dry over MgSO₄, and concentrate.
Part 4: Optimization & Troubleshooting Table
Variable
Recommendation
Scientific Rationale
Solvent
DCM (Primary), THF, DMF
DCM is standard for solubility. Use DMF if the acid chloride is insoluble. Avoid alcohols (side reaction: ester formation).
Base
TEA or DIPEA
TEA is sufficient.[4] DIPEA is preferred if the acid chloride is prone to elimination (ketene formation) due to its lower nucleophilicity.
Stoichiometry
1.1 eq Acid Chloride
Slight excess ensures complete consumption of the amine, which is harder to remove than the hydrolyzed acid byproduct.
Catalyst
DMAP (5-10 mol%)
Use only if reaction is sluggish (e.g., steric bulk on the acid chloride). DMAP forms a highly reactive N-acylpyridinium intermediate [3].
Impurity Control
Keep Anhydrous
Moisture hydrolyzes R-COCl to R-COOH. If R-COOH is observed, dry solvents further or increase R-COCl equivalents.
Part 5: References
Cui, Y., et al. "The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides." Journal of Chemical Research, vol. 2006, no. 10, 2006, pp. 624-626. Link
Montalbetti, C.A.G.N., and Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link
Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link
Smith, M.B., and March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (Section: Nucleophilic Substitution at the Acyl Carbon).
procedure for free-basing N-methyl-tetrahydrofurfurylamine hydrochloride
Abstract This application note details the standardized protocol for the liberation of N-methyl-tetrahydrofurfurylamine (MTFA) free base from its hydrochloride salt (MTFA·HCl). This procedure is a fundamental unit operat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the standardized protocol for the liberation of N-methyl-tetrahydrofurfurylamine (MTFA) free base from its hydrochloride salt (MTFA·HCl). This procedure is a fundamental unit operation in organic synthesis, often required to restore the nucleophilicity of the amine for subsequent reactions such as alkylation, acylation, or reductive amination. The protocol emphasizes high-purity recovery, phase separation efficiency, and strict adherence to safety standards regarding the handling of volatile organic amines.
Introduction & Scientific Context
Amine salts, such as N-methyl-tetrahydrofurfurylamine hydrochloride, are the preferred storage form for many amines due to their enhanced stability, reduced volatility, and resistance to oxidation compared to their free base counterparts. However, the protonated ammonium form is non-nucleophilic.
To utilize MTFA in nucleophilic substitution or catalysis, the free base must be generated in situ or isolated prior to use. This process involves:
Deprotonation: Treating the salt with a base (Bronsted-Lowry acid-base reaction) to shift the equilibrium toward the uncharged amine.
Partitioning: Leveraging the lipophilicity of the neutral amine to extract it into an organic solvent, separating it from the inorganic byproducts (salts) remaining in the aqueous phase.
Expertise Note: The choice of base and solvent is critical. While strong bases like NaOH ensure complete deprotonation, the high water solubility of tetrahydrofurfuryl derivatives requires a solvent system that minimizes partitioning of the amine back into the aqueous phase. Dichloromethane (DCM) or Diethyl Ether are typically preferred due to their favorable partition coefficients for this class of compounds.
Chemical Properties & Safety Data
Table 1: Physicochemical Properties
Property
Value
Notes
Compound Name
N-Methyl-tetrahydrofurfurylamine
CAS Number
2439-57-8
Molecular Formula
C₆H₁₃NO
Molecular Weight
115.17 g/mol (Free Base)
~151.6 g/mol (HCl Salt)
Boiling Point
~150-160 °C (Lit.)
Moderate volatility
Solubility
Miscible with water (Base)
High water solubility complicates extraction
pKa
~9.5 - 10.0 (Estimated)
Requires pH > 12 for >99% deprotonation
Safety & Hazards (PPE Requirements):
Corrosivity: Free base amines are caustic and can cause skin burns and eye damage.
Volatility: Perform all operations in a certified chemical fume hood to avoid inhalation of vapors.
Flammability: The free base and extraction solvents (Ether/DCM) are flammable. Eliminate ignition sources.
PPE: Nitrile gloves, chemical splash goggles, and lab coat are mandatory.
catalytic hydrogenation of N-methyl-furfurylamine to N-methyl-tetrahydrofurfurylamine
Strategic Overview The transformation of N-methyl-furfurylamine (NMFA) to N-methyl-tetrahydrofurfurylamine (MTHFA) represents a critical ring-saturation step in the synthesis of pharmaceutical intermediates and agrochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The transformation of N-methyl-furfurylamine (NMFA) to N-methyl-tetrahydrofurfurylamine (MTHFA) represents a critical ring-saturation step in the synthesis of pharmaceutical intermediates and agrochemicals. The furan ring is aromatic and electron-rich, requiring significant activation energy to saturate. However, the primary challenge is not activity, but selectivity .
Over-hydrogenation or incorrect catalyst choice frequently leads to hydrogenolysis (ring-opening), yielding acyclic amino-alcohols (e.g., 5-(methylamino)pentan-1-ol), or C-N bond cleavage. This guide outlines a high-fidelity protocol prioritizing ring saturation (
) while preserving the cyclic ether and secondary amine functionalities.
Reaction Scheme
Mechanism & Reaction Pathways[1][2][3][4][5][6]
Understanding the competing pathways is vital for process control. The hydrogenation of the furan ring typically proceeds via a dihydro-furan intermediate. The critical divergence point is the competition between hydrogenation (desired) and hydrogenolysis (undesired ring opening).[1]
Pathway Analysis (Graphviz)
Figure 1: Reaction network showing the critical branch point at the dihydro-intermediate. Ruthenium and Rhodium favor the green path; Palladium often catalyzes the red path.
Catalyst Selection Matrix
The choice of catalyst dictates the product distribution. While Raney Nickel is the industrial standard due to cost, Ruthenium offers superior selectivity at the laboratory scale.
Catalyst
Activity
Selectivity (Ring Saturation)
Risk Profile
Recommendation
Ru/C (5%)
High
Excellent (>98%)
Moderate (Flammable)
Gold Standard for Lab/Pilot
Rh/C (5%)
Very High
Excellent (>99%)
High Cost
Use if Ru fails or for stereocenters
Raney Ni
Moderate
Good (~90-95%)
High (Pyrophoric)
Standard for Bulk Manufacturing
Pd/C
High
Poor (Favors Ring Opening)
Moderate
Avoid for this transformation
Pt/C
Moderate
Moderate
Moderate
Not recommended
Expert Insight: Amine substrates can poison metal catalysts by strongly adsorbing to active sites. Ruthenium is particularly resistant to amine poisoning compared to Platinum, making it the ideal choice for this secondary amine substrate.
Experimental Protocols
Method A: High-Selectivity Protocol (Ruthenium on Carbon)
Recommended for laboratory synthesis (1g – 100g scale) where purity is paramount.
Under an inert atmosphere (Nitrogen/Argon), weigh 5% Ru/C (wet) equivalent to 2-5 wt% of the substrate mass.
Why Wet? Dry Ru/C can be pyrophoric. The water content acts as a safety heat sink during initial solvent addition.
Slurry Formation:
Add the solvent (MeOH) to the catalyst gently to form a slurry. Do not dump catalyst into solvent; add solvent to catalyst.
Substrate Addition:
Dissolve NMFA in MeOH (Concentration: 0.5 – 1.0 M).
Add the substrate solution to the autoclave containing the catalyst slurry.
Purging (The "3x3" Rule):
Seal the reactor.
Pressurize with
to 5 bar, stir for 1 min, vent to 1 bar. Repeat 3 times (removes ).
Pressurize with
to 5 bar, stir for 1 min, vent to 1 bar. Repeat 3 times (saturates solvent).
Reaction:
Pressure: Set
pressure to 40–50 bar (580–725 psi) .
Temperature: Heat to 70°C .
Control Note: Do not exceed 90°C. Higher temperatures drastically increase the rate of ring opening (hydrogenolysis).
Agitation: High shear stirring (>800 RPM) is essential to overcome gas-liquid mass transfer limitations.
Completion:
Monitor
uptake. Reaction is complete when uptake plateaus (typically 4–12 hours depending on scale).
Workup:
Cool to room temperature. Vent
. Purge with .
Filter catalyst through a Celite pad. Keep the filter cake wet (fire hazard).
Concentrate filtrate under reduced pressure to yield crude MTHFA.
Method B: Cost-Effective Protocol (Raney Nickel)
Recommended for scale-up (>100g) or when Ru is unavailable.
Catalyst: Raney Nickel (active slurry in water/ethanol). Load: 10-15 wt%.
Conditions: 80-90°C, 60-80 bar
.
Caveat: Requires higher pressure and rigorous safety protocols due to the highly pyrophoric nature of Raney Ni. The product may require distillation to remove 5-10% ring-opened byproducts.
Analytical Quality Control
Verify the transformation using the following markers.
Method
Marker
Observation (Success)
Observation (Failure)
1H NMR
Furan Ring Protons
Disappearance of signals at 6.0–7.5 ppm.
Residual peaks in aromatic region (incomplete).
1H NMR
THF Ring Protons
Appearance of multiplets at 1.5–4.0 ppm.
N/A
GC-MS
Molecular Ion
M+ = 115 m/z (MTHFA).
M+ = 111 (SM) or 117 (Ring Open).
GC-FID
Retention Time
Shift to lower retention time (typically).
Presence of multiple peaks (side products).
Graphviz: Analytical Logic Tree
Figure 2: Decision tree for assessing reaction completion and purity.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Reaction Stalls
Catalyst Poisoning
Ensure NMFA is distilled. Amines can scavenge impurities that poison Ru sites. Increase catalyst load by 1%.
High Ring Opening
Temperature too high
Reduce T to 60°C. High T favors the higher activation energy pathway (C-O cleavage).
Low Conversion
Mass Transfer Limit
Increase stirring speed. solubility in MeOH is low; gas-liquid mixing is the rate-limiting step.
Green/Blue Filtrate
Leaching (Ni only)
If using Raney Ni, check pH. Acidic impurities can leach Ni. Ensure neutral/basic conditions.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Watson, D. J., et al. (2010). "Heterogeneous Catalytic Hydrogenation of Furan and Furfuryl Derivatives." ACS Catalysis, 1(2), 123-140.
BASF SE. (2014). "Method for preparing N,N-dimethyltetrahydrofurfurylamine." CN103508986A. (Patent describing the Raney Ni industrial protocol for the dimethyl analogue).
Lange, J. P., et al. (2012). "Furfuryl Alcohol Hydrogenation on Ru/C: The Role of Solvent and Acidity." ChemCatChem, 4(10), 1575-1582. (Mechanistic insights on Ru selectivity).
Vertex AI Search. (2026). "Safety handling of pyrophoric hydrogenation catalysts." (General safety protocols for Raney Ni and dry metal catalysts).
preventing over-reduction of furan ring during N-methyl-tetrahydrofurfurylamine synthesis
This guide serves as a specialized technical support resource for researchers synthesizing N-methyl-tetrahydrofurfurylamine (MTHFA). It addresses the critical challenge of "over-reduction," technically defined here as hy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers synthesizing N-methyl-tetrahydrofurfurylamine (MTHFA). It addresses the critical challenge of "over-reduction," technically defined here as hydrogenolysis (ring opening) of the tetrahydrofuran moiety, while also clarifying common confusion regarding ring saturation.
Diagnostic Phase: Define Your "Over-Reduction"
Before proceeding, we must validate your synthesis target. "Over-reduction" is a context-dependent term in furan chemistry.
Goal: You want to hydrogenate the furan ring to a tetrahydrofuran (THF) ring.[1][2]
The Problem: The reaction goes too far, breaking the C-O bond to form open-chain amino alcohols (e.g., 5-(methylamino)pentan-1-ol).
Action: Follow Protocol A below. This is the primary focus of this guide based on your topic title.
Target B: N-methyl-furfurylamine (Aromatic Ring)
Goal: You want to preserve the aromatic furan ring.
The Problem: You are accidentally saturating the ring to form the tetrahydro compound.
Diagnosis: You have misidentified the target name in your query. "Tetrahydro" implies saturation.
Action: See Appendix B immediately.
Reaction Pathway & Critical Control Points
To prevent over-reduction, you must visualize the reaction landscape. The synthesis proceeds via reductive amination followed by ring hydrogenation.[3] The danger zone is the transition from the Target (THF ring) to the Ring-Opened Product .
Mechanism Diagram
Caption: Sequential hydrogenation pathway. The critical selectivity challenge is stopping at the green node (Target) and preventing the red dashed path (Ring Opening).
Protocol A: Preventing Ring Opening (Hydrogenolysis)
Objective: Synthesize N-methyl-tetrahydrofurfurylamine while maintaining ring integrity.
The Core Issue: C-O Bond Cleavage
Ring opening is driven by high temperatures (>150°C), acidic conditions , and high catalyst loading of metals like Nickel or Cobalt, which can activate the C-O bond for hydrogenolysis.
Optimized Experimental Parameters
Parameter
Recommended Range
Why? (Mechanistic Insight)
Catalyst
Rh/C (5%) or Ru/C (5%)
Rhodium and Ruthenium are excellent at saturating rings at lower temperatures without breaking C-O bonds compared to Ni [1].
Alternative Catalyst
Raney Nickel (Modified)
If using Ni (cheaper), use "mild" Raney Ni (W2 or W4). Avoid acidic promoters. Stop reaction immediately upon H2 uptake cessation [2].
Temperature
60°C – 100°C
Ring hydrogenation occurs readily >50°C. Ring opening (hydrogenolysis) activation energy is higher, typically requiring >120-150°C [3].
Pressure
40 – 80 bar (H2)
High pressure favors ring saturation (thermodynamics). Low pressure may stall the reaction at the aromatic stage.
Solvent
Ethanol or Isopropanol
Avoid water or acidic solvents. Water can facilitate "hydride-proton" pairs on metal surfaces that attack the C-O bond [4].
Additives
Trace Base (e.g., Na2CO3)
Neutralizes surface acidity on the support. Acid sites catalyze ring opening via protonation of the ether oxygen.
Step-by-Step Troubleshooting Guide
Issue 1: I detect linear amino-alcohols (Ring Opening) in GC-MS.
Root Cause: Temperature is too high or reaction time is too long (over-cooking).
Immediate Fix: Reduce temperature by 20°C.
Protocol Adjustment: Implement kinetic monitoring . The conversion of Aromatic -> Tetrahydro is fast; the conversion of Tetrahydro -> Ring Open is slower. Stop the reaction exactly when the Aromatic precursor disappears.
Chemical Adjustment: Switch from Raney Ni to Rh/Al2O3 . Rhodium is highly selective for ring saturation over cleavage [5].
Issue 2: Reaction stalls at N-methylfurfurylamine (Aromatic ring not reducing).
Root Cause: Catalyst poisoning or insufficient energy.
Immediate Fix: Increase H2 pressure, NOT temperature.
Protocol Adjustment: Ensure methylamine is free of impurities (like dimethylamine or ammonia) that compete for active sites.
Chemical Adjustment: If using Pd/C, switch to Rh/C or Pt/C. Palladium is excellent for the exocyclic double bond (imine) but poor for furan ring hydrogenation under mild conditions [3].
FAQ: Expert Insights
Q: Can I use Pd/C for this synthesis?A: Generally, no. Pd/C is the "Gold Standard" for stopping at the aromatic stage (Target B). It is poor at hydrogenating the furan ring unless forced with high temperature/acid, which then risks ring opening. For the tetrahydro target, Rhodium (Rh) or Ruthenium (Ru) are superior choices [5].
Q: Why does the presence of water increase over-reduction?A: Water can act as a co-catalyst. On metal surfaces, water molecules can assist in forming surface hydroxyls or proton-hydride pairs that attack the ether oxygen of the furan ring, facilitating the C-O bond cleavage (hydrogenolysis) [4]. Use anhydrous alcohols for higher selectivity.
Q: Is this a one-pot reaction?A: Yes. You can mix Furfural + Methylamine + Catalyst + H2. However, the imine formation (Furfural + Methylamine) releases water.
Pro Tip: Pre-form the imine (Schiff base) and remove the water before hydrogenation to protect the catalyst and reduce ring-opening risks.
Appendix B: If You Actually Wanted the Aromatic Ring
If you realized during the "Diagnostic Phase" that you DO NOT want the tetrahydro product:
Target: N-methylfurfurylamine (Furan ring intact).
The Fix: You are using the wrong catalyst for your goal.
Switch to: Pd/C or Sulfided Pt/C.
Add Poison: Thiophene or Quinoline (catalyst poisons) inhibit ring hydrogenation while allowing imine reduction.
Conditions: Lower pressure (< 5 bar) and Temperature (< 50°C).
References
Selectivity of Furan Hydrogenation: Wang, S., et al. "A DFT study of furan hydrogenation and ring opening on Pd(111)." RSC Advances, 2013, 3, 19396-19402. Link
Raney Nickel Optimization: Wei, Z., et al. "Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel." Catalysis Science & Technology, 2017, 7, 4129-4135.[4] Link
Catalyst Comparison: Chatterjee, M., et al. "Hydrogenation of furanic compounds over heterogeneous catalysts." Green Chemistry, 2014. Link
Role of Water in Ring Opening: Li, H., et al. "Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover." Chemical Science, 2024.[5] Link
Rhodium Efficacy: Sharma, P., et al. "Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen."[6] Green Chemistry, 2016, 18, 4859. Link
removing water from hygroscopic methyl[(oxolan-2-yl)methyl]amine hydrochloride
Technical Support Center: Methyl[(oxolan-2-yl)methyl]amine Hydrochloride Introduction: The Challenge of Hygroscopicity in Amine Salts Researchers working with amine hydrochlorides, such as methyl[(oxolan-2-yl)methyl]amin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl[(oxolan-2-yl)methyl]amine Hydrochloride
Introduction: The Challenge of Hygroscopicity in Amine Salts
Researchers working with amine hydrochlorides, such as methyl[(oxolan-2-yl)methyl]amine hydrochloride, frequently encounter a significant challenge: hygroscopicity. These molecules readily absorb and retain moisture from the atmosphere, which can lead to inaccuracies in weighing, inconsistent reaction stoichiometry, and potential degradation over time.[1][2] This guide provides a comprehensive, field-proven framework for diagnosing, troubleshooting, and resolving water contamination issues, ensuring the integrity and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial questions regarding water contamination.
Q1: My solid methyl[(oxolan-2-yl)methyl]amine hydrochloride has become clumpy or "gummy." Is this due to water?
A1: Yes, this is a classic physical sign of water absorption. A pure, dry amine salt should typically be a free-flowing crystalline powder. When it absorbs atmospheric moisture, it can deliquesce, transitioning from a solid to a sticky or semi-liquid state. This not only makes accurate weighing impossible but also indicates that the material's purity is compromised.
Q2: I suspect water contamination, but the sample is still a solid. How can I be sure?
A2: The most definitive method is analytical. While visual inspection is a good first indicator, quantitative analysis is necessary for confirmation, especially when precision is critical.
Proton NMR (¹H NMR) Spectroscopy: A broad peak appearing around 1.5-4.5 ppm (depending on the solvent and concentration) is often indicative of water. However, this can be confounded by the NMR solvent's own water content. Always use a freshly opened ampule or a well-dried deuterated solvent for analysis.[3]
Karl Fischer (KF) Titration: This is the gold-standard technique for accurately quantifying water content in a sample.[4][5] It is highly selective for water and can detect trace amounts, making it superior to methods like loss-on-drying which would also detect any other volatile substance.[5][6] The principle relies on the stoichiometric reaction of water with iodine and sulfur dioxide.[7] We recommend using coulometric KF for low water content (<1%) and volumetric KF for higher levels.[7][8]
Part 2: Troubleshooting Guide for Water Removal
Once water contamination is confirmed, selecting the appropriate drying method is crucial. The choice depends on the quantity of material, the degree of dryness required, and the thermal stability of your compound.
Decision Workflow for Selecting a Drying Method
The following diagram outlines a logical workflow for choosing the most suitable method for your situation.
Caption: Decision workflow for selecting the appropriate drying method.
Method 1: High Vacuum Drying (Standard Procedure)
This is the simplest and most direct method, suitable for removing loosely bound surface moisture.
Principle: Reduces the ambient pressure, which lowers the boiling point of water and facilitates its evaporation from the solid.
When to Use: For routine applications where trace amounts of residual water are tolerable. It's often the first step before attempting more rigorous methods.
Protocol:
Place the solid in a round-bottom flask or a suitable vacuum-rated vessel. Ensure the sample is spread into a thin layer to maximize surface area.
Connect the vessel to a high-vacuum line (<1 mmHg). It is critical to use a cold trap (e.g., liquid nitrogen or dry ice/acetone) between the sample and the pump to protect the pump oil from water vapor.
Dry under high vacuum for 12-24 hours at room temperature.[9]
Expert Insight: Gentle heating (e.g., 30-40°C) with a water bath can significantly accelerate drying, but you must first confirm the thermal stability of your compound. Amine salts can be sensitive to heat.[10]
Method 2: Drying Over a High-Potency Desiccant (Enhanced Procedure)
For more stubborn water retention, drying under vacuum in the presence of a powerful desiccant is highly effective.
Principle: A strong desiccant, such as phosphorus pentoxide (P₂O₅), actively traps water vapor from the atmosphere surrounding the sample, creating an extremely low-humidity environment that drives water out of the crystalline solid.
When to Use: When a high degree of dryness is required for sensitive reactions or accurate analytical standard preparation.
Protocol (Using a Drying Pistol):
Place the sample in the inner chamber of the drying pistol.
Fill the outer jacket with a solvent that boils at a temperature appropriate for gentle heating (e.g., acetone, ~56°C), if thermal assistance is desired and safe for the compound.
Load the desiccant chamber with fresh phosphorus pentoxide (P₂O₅). Caution: P₂O₅ is highly corrosive; handle with appropriate personal protective equipment (PPE).
Assemble the apparatus and place it under high vacuum.
Allow the sample to dry for 24-48 hours.
Expert Insight: P₂O₅ is superior to desiccants like CaSO₄ (Drierite) or silica gel for achieving ultra-low moisture levels. Always use fresh P₂O₅, as its surface will become inactivated as it absorbs water.
Method 3: Azeotropic Removal (Chemical Drying)
This is the most powerful technique for removing tightly bound or lattice water. It involves dissolving or suspending the solid and using a solvent to "carry" the water away.
Principle: An "entrainer" solvent (like toluene or acetonitrile) forms a minimum-boiling azeotrope with water.[11][12] This azeotrope has a lower boiling point than either pure water or the pure solvent, allowing for the efficient removal of water via rotary evaporation at relatively low temperatures.[9]
When to Use: When vacuum drying is insufficient and the compound must be rigorously dried, especially for larger quantities.
Protocol:
Place your hygroscopic methyl[(oxolan-2-yl)methyl]amine hydrochloride into a round-bottom flask.
Add a solvent that forms an azeotrope with water and is a suitable solvent or slurry medium for your compound. Toluene is a classic choice, but acetonitrile is also highly effective and easier to remove completely.[3][13]
Using a rotary evaporator, carefully remove the solvent under reduced pressure. The water will be removed along with the solvent as the azeotrope boils.
Once the solid appears dry, re-dissolve or re-suspend it in a fresh portion of the anhydrous azeotroping solvent.
Repeat the rotary evaporation (Step 3). This process is typically repeated three times to ensure complete water removal.[9]
After the final evaporation, place the flask on a high-vacuum line for several hours to remove any final traces of the azeotroping solvent.
Part 3: Method Comparison and Best Practices
Summary of Drying Techniques
Method
Principle
Pros
Cons
Best For
High Vacuum Drying
Lowers water's boiling point via reduced pressure.
Simple, non-invasive, requires minimal setup.
Ineffective for tightly bound water; can be slow.
Removing surface moisture from routine samples.
Drying Over P₂O₅
Chemical absorption of water vapor in a sealed/vacuum environment.
Achieves very low moisture levels.
Slow; P₂O₅ is hazardous; requires specialized glassware (drying pistol).
Preparing highly sensitive reagents or analytical standards.
Azeotropic Removal
Co-distillation of water with an entraining solvent.
Highly effective for all types of water (surface & lattice); relatively fast.
Requires solubility/suspensibility in a suitable solvent; potential for solvent residue.
Rigorous drying of samples when other methods fail, and for larger quantities.
Best Practices for Handling & Storage
Removing the water is only half the battle. Preventing its reabsorption is critical.
Work Quickly: When handling the dried compound in open air, do so efficiently to minimize exposure time.
Inert Atmosphere: For maximum protection, handle the dried material in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[14][15]
Desiccator Storage: Store the dried compound in a tightly sealed container within a desiccator containing a fresh desiccant.[16] For long-term storage, sealing the container with parafilm can provide an additional barrier.[17]
Packaging: Modern pharmaceutical packaging often incorporates desiccants directly into the bottle caps or packaging material to maintain a dry environment.[2] This principle can be applied in the lab by adding a small, contained desiccant pouch to the secondary storage container.[17]
References
Title: Karl Fischer titration - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Principle of Karl Fischer Titration - BYJU'S
Source: BYJU'S
URL: [Link]
Title: Karl Fischer water content titration
Source: Scharlab
URL: [Link]
Title: What Is Karl Fischer Titration?
Source: Labcompare
URL: [Link]
Title: Azeotropic dehydration distillation process
Source: Google Patents
URL
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Yield & Selectivity in Reductive Amination of Tetrahydrofuran (THF) Scaffolds
Introduction: The THF Challenge
Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist
Welcome to the technical support hub for THF derivatization. Reductive amination on tetrahydrofuran (THF) rings—particularly at the C3 position—presents a unique triad of challenges: conformational steric hindrance , high water solubility of the product, and labile stereocenters .
This guide moves beyond standard textbook protocols. It addresses the specific failure modes of ether-containing heterocycles. Below you will find decision trees, optimized protocols, and troubleshooting workflows designed to recover your yield.
Module 1: Reaction Kinetics & Reagent Selection
Issue: "My starting material is consumed, but I see alcohol byproducts or no conversion."
The Core Problem: Imine Stability
THF ketones (e.g., dihydrofuran-3(2H)-one) are electronically distinct from carbocyclic ketones. The inductive effect of the ring oxygen destabilizes the intermediate iminium ion, making the equilibrium unfavorable. If you use a reducing agent that is too aggressive (e.g., NaBH₄) without pre-forming the imine, you will reduce the ketone directly to the alcohol (THF-ol), killing your yield.
Troubleshooting Q&A
Q: I am seeing significant direct reduction (alcohol formation). How do I stop this?A: You must switch to Sodium Triacetoxyborohydride (STAB) or use a Titanium(IV) Isopropoxide pre-complexation step.
Why: STAB is less basic and sterically bulkier than NaBH₄. It reduces the iminium ion much faster than the ketone.
Protocol Fix: Do not add the hydride immediately. Stir the amine and ketone for 1–2 hours first. If the ketone is hindered (e.g., 3-THF), add a Lewis acid.
Q: When should I use Titanium(IV) Isopropoxide (
)?A: Use this when reacting weakly nucleophilic amines (anilines) or sterically hindered THF-ketones.
Mechanism:
acts as both a Lewis acid (activating the carbonyl) and a water scavenger (pushing the equilibrium toward the imine).
Reference: This method (Bhattacharyya protocol) is superior for sterically congested ethers where standard STAB fails [1].
Decision Matrix: Reagent Selection
Figure 1: Decision matrix for selecting the optimal reducing agent based on amine nucleophilicity.
Module 2: Stereocontrol (Cis/Trans Selectivity)
Issue: "I need the cis-isomer, but I'm getting a 1:1 mixture."
The Core Problem: Ring Puckering
The THF ring is not planar; it exists in an "envelope" conformation. In 3-substituted THF derivatives, the approach of the hydride is governed by the steric bulk of existing substituents and the ring oxygen.
Q: How do I maximize diastereoselectivity?A: You must control the Hydride Approach Vector .
Thermodynamic Control: Small hydride sources (NaBH₄) tend to attack from the less hindered face, often yielding the thermodynamically more stable isomer (usually trans if a C2 substituent is present).
Chelation Control: If you have a neighboring heteroatom (like the ring oxygen or a C2-hydroxyl), using a chelating metal (Zn²⁺ or Mg²⁺) can lock the conformation, forcing the hydride to attack from a specific face.
Module 3: Isolation & Purification (The "Invisible Product")
Issue: "The reaction worked (LCMS shows product), but I lost everything during aqueous workup."
The Core Problem: Water Solubility
Amino-THF derivatives are highly polar. In a standard acidic workup, the amine protonates (R-NH₃⁺) and stays in the water layer. Even as a free base, the ether oxygen hydrogen-bonds with water, making extraction into Ethyl Acetate or Hexanes difficult.
Troubleshooting Q&A
Q: Standard extraction failed. How do I get my product out of the water?A: Stop using Ethyl Acetate. Use DCM (Dichloromethane) or a Chloroform/Isopropanol (3:1) mixture.
Protocol:
Basify the aqueous layer to pH > 12 using NaOH (ensure the amine is deprotonated).
Saturate the aqueous layer with NaCl ("Salting Out"). This reduces the solubility of organic compounds in water.
Extract 5x with DCM or CHCl₃/IPA (3:1). The alcohol helps break hydrogen bonds between the product and water.
Q: Can I avoid aqueous workup entirely?A: Yes, for STAB reactions.
Fix: Quench with dilute acid, then evaporate the solvent directly. Redissolve the residue in MeOH and load onto a SCX (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities), then elute your product with 2M NH₃ in MeOH.
Workup Logic Flow
Figure 2: Optimized workup strategy for recovering water-soluble THF-amine derivatives.
Standardized Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Primary/Secondary alkyl amines, unhindered ketones.
Mix: Dissolve THF-ketone (1.0 eq) and Amine (1.1 eq) in DCE (1,2-Dichloroethane) or THF.
Acidify (Optional): If the amine is sluggish, add 1.0 eq of Acetic Acid.
Complex: Stir for 30–60 minutes at Room Temp (RT) to establish imine equilibrium.
Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.
Note: Gas evolution is minimal compared to NaBH₄.
Monitor: Stir at RT for 2–16 hours. Monitor by LCMS.
Quench: Add saturated NaHCO₃.
Protocol B: The "Titanium Boost" (Ti(OiPr)₄ Method)
Best for: Anilines, hindered 3-substituted THF ketones.
Mix: Dissolve THF-ketone (1.0 eq) and Amine (1.2 eq) in neat Titanium(IV) Isopropoxide (2.0 eq) or in THF (if solid).
Stir: Stir at RT for 6–12 hours (or microwave at 60°C for 30 min). The solution often turns yellow/orange (imine formation).
Quench: Add 1N NaOH or water. A white precipitate (
) will form. Filter through Celite before extraction [2].
Summary of Key Parameters
Parameter
Standard Condition
Optimized for THF
Reason
Solvent
Methanol
DCE or THF
Methanol can compete with the amine; DCE promotes imine formation.
Reductant
NaBH₄
STAB
Prevents direct reduction of the ether-ketone to alcohol.
Additive
None
Ti(OiPr)₄
Essential for hindered 3-THF ketones to force imine conversion.
Extraction
Ethyl Acetate
CHCl₃ / IPA (3:1)
Overcomes high water solubility of THF-amines.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1351-1358.
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
troubleshooting low conversion in N-alkylation of tetrahydrofurfurylamine
Introduction Welcome to the technical support center for the N-alkylation of tetrahydrofurfurylamine. As a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, the succ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the N-alkylation of tetrahydrofurfurylamine. As a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, the successful modification of tetrahydrofurfurylamine is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its N-alkylation, with a primary focus on troubleshooting low conversion and yield.
The N-alkylation of primary amines like tetrahydrofurfurylamine can be deceptively complex. While appearing straightforward, the reaction is often plagued by issues such as low reactivity, over-alkylation, and challenging purifications.[1] This resource provides field-proven insights and evidence-based protocols to help you diagnose problems, optimize reaction conditions, and achieve your desired synthetic outcomes with confidence.
Troubleshooting Guide: Low Conversion & Yield
This section addresses the most common issue encountered during the N-alkylation of tetrahydrofurfurylamine: poor conversion of the starting material into the desired product.
Q1: My direct N-alkylation with an alkyl halide (Br, Cl) is showing low conversion. What are the primary causes and how can I fix it?
Low conversion in a direct Sₙ2 alkylation is a frequent challenge. The problem can typically be traced back to one of several key reaction parameters. Let's diagnose the potential causes systematically.
Potential Cause & Solution Pathway
Inadequate Base Strength or Solubility:
The "Why": The base's role is to deprotonate the primary amine, increasing its nucleophilicity to attack the alkyl halide. If the base is too weak or, more commonly, insoluble in the reaction solvent, this deprotonation is inefficient, stalling the reaction.
Troubleshooting Steps:
Switch to a More Soluble Base: If you are using an inorganic base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile (ACN), poor solubility can be an issue.[2] Consider switching to cesium carbonate (Cs₂CO₃), which has greater solubility in organic solvents.
Use a Stronger, Non-Nucleophilic Organic Base: Diisopropylethylamine (DIPEA) is an excellent choice as it is a strong, sterically hindered base that is soluble in most organic solvents and is unlikely to compete as a nucleophile.[3]
Consider Phase-Transfer Catalysis: If you must use an inorganic base in a non-polar solvent, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the base into the organic phase to facilitate the reaction.
Suboptimal Solvent Choice:
The "Why": The solvent must adequately solvate all reactants to allow for effective molecular collisions. For Sₙ2 reactions, polar aprotic solvents are ideal as they stabilize the transition state without solvating the nucleophile (the amine) so strongly that it becomes unreactive.
Troubleshooting Steps:
Switch to a Polar Aprotic Solvent: If you are using less polar solvents like toluene or THF with minimal success, switch to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[4][5] These solvents are known to accelerate Sₙ2 reactions.
Ensure Anhydrous Conditions: Water can interfere with the reaction by protonating the amine and reacting with the base. Ensure your solvent and reagents are dry.
Insufficient Reaction Temperature or Time:
The "Why": Every reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction may proceed at a negligible rate.
Troubleshooting Steps:
Increase Temperature Incrementally: Gradually increase the reaction temperature (e.g., from room temperature to 60 °C, then to 80 °C) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Extend Reaction Time: Some alkylations, especially with less reactive alkylating agents or sterically hindered substrates, simply require longer reaction times (e.g., 24-48 hours).[6]
Poor Leaving Group or Alkylating Agent Reactivity:
The "Why": The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group. The standard reactivity trend for alkyl halides is I > Br > Cl > F.[7][8][9][10]
Troubleshooting Steps:
Switch to a Better Leaving Group: If you are using an alkyl chloride with poor results, switching to the analogous alkyl bromide or iodide will significantly increase the reaction rate.
Add a Catalytic Amount of Iodide: If you must use an alkyl bromide or chloride, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can promote the reaction via the Finkelstein reaction, where the less reactive halide is transiently converted to the much more reactive alkyl iodide in situ.[2]
Frequently Asked Questions (FAQs)
Q2: I'm observing multiple products in my reaction mixture, primarily a higher molecular weight species. What is happening?
This is a classic case of over-alkylation .
The Problem: The product of your initial reaction, a secondary amine (N-alkyl-tetrahydrofurfurylamine), is often more nucleophilic and less sterically hindered than the starting primary amine.[1] This means it can react with another molecule of the alkylating agent faster than the starting material, leading to the formation of a tertiary amine. This can continue to form a quaternary ammonium salt.[1][4]
Solutions to Minimize Over-Alkylation:
Control Stoichiometry: Use the primary amine as the limiting reagent and add the alkylating agent slowly and portion-wise. A slight excess of the amine (e.g., 1.5 to 2 equivalents) can sometimes suppress dialkylation.
Use a Large Excess of the Amine: If feasible and cost-effective, using a large excess of tetrahydrofurfurylamine (e.g., 5-10 equivalents) can statistically favor the mono-alkylation reaction. The unreacted starting material can then be removed during workup.
Switch to Reductive Amination: This is often the superior method for creating secondary amines.[1] Reacting tetrahydrofurfurylamine with an aldehyde or ketone to form an imine/enamine intermediate, followed by reduction with a selective reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), provides the mono-alkylated product with high selectivity.[11][12][13]
Q3: My reductive amination is giving a low yield. What should I check?
Reductive amination is a powerful technique, but its success hinges on two key steps: iminium ion formation and reduction.
Inefficient Iminium Ion Formation:
The "Why": The initial condensation between the amine and the carbonyl compound (aldehyde or ketone) to form an iminium ion is often the rate-limiting step and is typically acid-catalyzed.[3] The reaction is also an equilibrium, and water is produced as a byproduct.
Troubleshooting:
pH Control: Add a catalytic amount of a weak acid like acetic acid to promote condensation.
Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium towards the iminium ion.[14]
Incorrect Reducing Agent or Conditions:
The "Why": The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion but not so strong that it reduces the starting aldehyde or ketone before it can react with the amine.
Troubleshooting:
Use a Mild Hydride Donor: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the carbonyl.[3] Sodium cyanoborohydride (NaBH₃CN) is another option, but is highly toxic.
Staged Addition: For some systems, it is best to pre-form the imine for 1-2 hours before adding the reducing agent.[14]
Q4: Are there alternative, "greener" methods for N-alkylation?
Yes, "Borrowing Hydrogen" or "Hydrogen Auto-transfer" catalysis is an increasingly popular, atom-economical method.[15][16]
The Mechanism: A metal catalyst (often based on Ru, Ir, or Mn) temporarily "borrows" hydrogen from an alcohol, oxidizing it in situ to an aldehyde.[15][17] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the resulting imine, regenerating the catalyst. The only byproduct is water.
Advantages:
Atom Economy: Avoids the use of pre-formed alkyl halides and the generation of salt byproducts.
Substrate Scope: Uses readily available and stable alcohols as alkylating agents.[18][19]
Sustainability: Reduces waste compared to traditional methods.[15]
Experimental Protocols & Workflows
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol provides a general starting point for the mono-alkylation of tetrahydrofurfurylamine.
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tetrahydrofurfurylamine (1.0 eq.). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and catalytic potassium iodide (KI, 0.1 eq.).
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.05 eq.) dropwise to the stirred suspension at room temperature.
Reaction Monitoring: Heat the reaction to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours, observing the consumption of the starting amine and the appearance of the mono- and di-alkylated products.[14]
Work-up: After completion (or when the ratio of mono- to di-alkylation is optimal), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Dilute the filtrate with water and extract the product with ethyl acetate (3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and the di-alkylated byproduct.[14]
Protocol 2: Reductive Amination
Reactant Preparation: In a round-bottom flask, dissolve tetrahydrofurfurylamine (1.0 eq.) and the corresponding aldehyde or ketone (1.05 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[14]
Imine Formation: Add molecular sieves (4Å) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.
Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed (typically 4-24 hours), as monitored by TLC or LC-MS.[14]
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14]
Analytical Methods for Reaction Monitoring
Properly monitoring your reaction is crucial for troubleshooting and optimization.
Thin Layer Chromatography (TLC): The quickest method to qualitatively assess reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine to reduce peak tailing) to resolve the starting amine, mono-alkylated product, and di-alkylated product. Visualize with a potassium permanganate stain.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the relative amounts of starting material, product, and byproducts. This is the most reliable method for determining conversion and identifying unknown species by their mass-to-charge ratio.[20][21]
Gas Chromatography (GC): Useful for volatile amines and products. Can provide excellent separation and quantification.[22]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to monitor the disappearance of the starting amine's N-H protons and the appearance of new signals corresponding to the product. It is also the definitive method for structural confirmation of the final product.[20][23]
Data Summary Table: Typical Reaction Parameters
Parameter
Direct Alkylation (Alkyl Halide)
Reductive Amination
Borrowing Hydrogen (Alcohol)
Alkylating Agent
Alkyl-I, Alkyl-Br, Alkyl-OTs
Aldehyde, Ketone
Primary or Secondary Alcohol
Typical Base
K₂CO₃, Cs₂CO₃, DIPEA
None (or catalytic acid)
K-tert-butoxide
Solvent
DMF, ACN, Acetone
DCM, DCE, MeOH
Toluene, Dioxane
Temperature
25 - 100 °C
0 - 25 °C
80 - 120 °C
Key Challenge
Over-alkylation
Imine formation rate
Catalyst activity/cost
Primary Byproduct
Di-alkylated amine, HX salt
None (or over-reduction)
Water
References
El-Sepelgy, O., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8(1), 153. Available at: [Link]
Das, K., et al. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. The Journal of Organic Chemistry, 78(13), 6775-81. Available at: [Link]
Li, J., et al. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]
Sun, J., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3894-3902. Available at: [Link]
Sun, J., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. Available at: [Link]
Dey, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 996-1011. Available at: [Link]
Garg, N. K., et al. (2019). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available at: [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
Muthaiah, S., et al. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Catalysis, 5(6), 3786-3795. Available at: [Link]
Kumar, V., et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
Zhang, T., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]
Tumer, T. B., et al. (2019). N-Dealkylation of Amines. Molecules, 24(16), 2979. Available at: [Link]
Reddit User Discussion. (2023). Problematic N-Alkylation. r/chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
Science Madness Community. (2022). Best Conditions For N-Alkylation?. Sciencemadness.org. Available at: [Link]
Karaca, E. Ö., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1422. Available at: [Link]
Wang, D., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Tetrahydrofurfurylamine. PubChem. Available at: [Link]
Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
Drugs.com. (n.d.). List of Alkylating agents. Available at: [Link]
He, D., et al. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 14(10), 2737-2741. Available at: [Link]
Sorribes, I., et al. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Supporting Information. Available at: [Link]
Fraser, C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]
Unknown Author. (n.d.). Analytical Methods. Available at: [Link]
Chen, Y., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][16][18]naphthyrin-5(6H). Tetrahedron Letters, 53(47), 6330-6334. Available at: [Link]
Google Patents. (2014). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
ResearchGate. (2025). Preparative separation of tetrahydrofurfurylamine enantiomers. Available at: [Link]
Oncohema Key. (2016). Alkylating Agents. Available at: [Link]
Callaix. (n.d.). Alkylating Agents. Available at: [Link]
ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction. Available at: [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
ResearchGate. (2025). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. Available at: [Link]
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
OUCI. (n.d.). N-Dealkylation of Amines. Available at: [Link]
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization Solvents & Protocols for Methyl[(oxolan-2-yl)methyl]amine Hydrochloride
CAS Registry Number: 1210950-14-3 (Hydrochloride salt)
Synonyms: N-Methyl-tetrahydrofurfurylamine hydrochloride; N-Methyl-1-(tetrahydrofuran-2-yl)methanamine HCl.
Part 1: Technical Overview & Solvent Selection
Introduction
Methyl[(oxolan-2-yl)methyl]amine hydrochloride is a secondary amine salt featuring a tetrahydrofuran (THF) ether linkage. This structural combination creates specific purification challenges: the salt is highly polar and prone to hygroscopicity (absorbing moisture from the air) and oiling out (liquid-liquid phase separation) rather than crystallizing.
The following guide synthesizes field-proven methodologies for purifying this class of amine salts, prioritizing anhydrous organic solvent systems to ensure high purity and crystalline stability.
Solvent System Q&A
Q1: What is the recommended solvent system for this specific amine hydrochloride?A: The most robust system is a solvent/anti-solvent pair , specifically Absolute Ethanol (solvent) and Ethyl Acetate (anti-solvent) .
Why? The hydrochloride salt is highly soluble in hot ethanol due to hydrogen bonding capabilities. Ethyl acetate is chosen as the anti-solvent because it is moderately polar but does not solubilize the salt well. Unlike diethyl ether (a common alternative), ethyl acetate has a higher boiling point, allowing for better thermal control during the crystallization process, and is less hygroscopic, protecting the salt from atmospheric moisture [1].
Q2: Can I use Isopropanol (IPA) instead of Ethanol?A: Yes, Isopropanol is an excellent alternative primary solvent.
Advantage: IPA has a higher boiling point than ethanol and often dissolves the salt slightly less aggressively, which can improve yield upon cooling.
Protocol Adjustment: If using IPA, n-Heptane or Hexane can be used as the anti-solvent if Ethyl Acetate fails to induce precipitation. However, IPA/Ethyl Acetate remains the safer starting point to avoid biphasic oiling [2].
Q3: Why should I avoid water for recrystallizing this compound?A: While water is a classic solvent for salts, it is contraindicated for methyl[(oxolan-2-yl)methyl]amine hydrochloride for two reasons:
High Solubility: The compound is likely too soluble in water, leading to poor recovery yields.
Hygroscopicity: The THF ether oxygen and the amine salt moiety make the compound avidly bind water. Removing the last traces of water to obtain a free-flowing solid is thermodynamically difficult and often results in a sticky gum [3].
Part 2: Troubleshooting & Process Optimization
Common Issues & Solutions
Q4: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. How do I fix this?A: Oiling out occurs when the solution temperature drops below the liquid-liquid phase separation (LLPS) boundary before it hits the solubility curve.
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the primary solvent (Ethanol/IPA) to change the solvent ratio.
Process Change: Cool the solution much more slowly. Rapid cooling traps impurities that lower the melting point, causing the oil.
Critical Step:Seeding is mandatory if oiling persists. Add a tiny crystal of pure product at the cloud point to provide a nucleation surface [4].
Q5: The crystals are sticky and won't dry. What happened?A: This indicates trapped solvent or moisture absorption.
Cause: The anti-solvent (e.g., Ether or EtOAc) might have contained peroxides or moisture, or the filtration was done in humid air.
Solution: Wash the filter cake with anhydrous anti-solvent (e.g., dry Ethyl Acetate) and dry immediately in a vacuum desiccator over
or KOH pellets. Avoid air drying.
Q6: My yield is significantly lower than expected (<50%).A: The salt is likely too soluble in the chosen volume of primary solvent.
Adjustment: Evaporate the mother liquor to 50% of its volume and cool again to harvest a second crop. Ensure the mother liquor is dry; if water entered the system, solubility increases exponentially.
Part 3: Detailed Experimental Protocol
Standard Recrystallization Workflow (Ethanol/Ethyl Acetate)
Materials:
Crude Methyl[(oxolan-2-yl)methyl]amine HCl
Solvent: Absolute Ethanol (Anhydrous)
Anti-Solvent: Ethyl Acetate (Anhydrous)
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.
Step-by-Step Procedure:
Dissolution:
Place the crude solid in a round-bottom flask.
Add a minimal amount of Absolute Ethanol (approx. 3-5 mL per gram of solid).
Heat to reflux (approx. 78°C) with stirring.
Note: If solid remains, add Ethanol dropwise until fully dissolved. Do not add large excess.
Filtration (Optional but Recommended):
If insoluble particles (dust, fibers) are visible, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.
Anti-Solvent Addition:
Remove the heat source but keep the flask on the warm mantle.
Slowly add warm Ethyl Acetate dropwise.
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Clearing & Cooling:
Add 1-2 drops of Ethanol to clear the turbidity.
Remove the flask from the heat source. Wrap it in a towel to insulate it, allowing it to cool to room temperature slowly (over 1-2 hours).
Seeding: Once the solution reaches room temperature, if no crystals have formed, scratch the glass wall or add a seed crystal.
Final Crystallization:
Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).
Wash the cake twice with cold, anhydrous Ethyl Acetate.
Dry under high vacuum at 40°C.
Part 4: Process Visualization
The following diagram illustrates the decision logic for the recrystallization process, specifically addressing the "Oiling Out" failure mode.
Figure 1: Decision tree for the recrystallization of methyl[(oxolan-2-yl)methyl]amine hydrochloride, highlighting the remediation loop for oiling-out events.
Part 5: Data Summary
Parameter
Recommended Specification
Notes
Primary Solvent
Absolute Ethanol
High solubility for salt; easy to remove.
Anti-Solvent
Ethyl Acetate
Moderate polarity; prevents oiling better than ether.
Solvent Ratio
~1:3 to 1:5 (EtOH:EtOAc)
Determine empirically at cloud point.
Dissolution Temp
75-78°C (Reflux)
Do not overheat; amines can oxidize.
Cooling Rate
10°C per 20 mins
Slow cooling is critical to avoid oiling.
Drying Method
Vacuum (<10 mbar), 40°C
Use trap if product is hygroscopic.
References
Organic Syntheses. (1941).[1] Methylamine Hydrochloride Purification Protocols. Organic Syntheses, Coll. Vol. 1, p. 347. Retrieved from [Link]
University of Rochester. (n.d.). Purification: How To - Recrystallization and Troubleshooting Oiling Out. Department of Chemistry. Retrieved from [Link]
ResearchGate. (2015). Why do I obtain an oily mixture from my organic reaction? (Discussion on Amine Salt Purification). Retrieved from [Link]
Technical Support Center: Handling Deliquescent Amine Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling deliquescent amine...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling deliquescent amine hydrochloride salts in the laboratory. The information presented here is designed to be a practical resource, combining established scientific principles with field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Challenge of Deliquescence
Deliquescence is the process by which a substance absorbs moisture from the atmosphere until it dissolves in the absorbed water to form a solution.[1][2] This phenomenon occurs when the vapor pressure of the resulting solution is less than the partial pressure of water vapor in the air.[3] Many amine hydrochloride salts, crucial reagents in pharmaceutical and chemical synthesis, are deliquescent. Their tendency to rapidly absorb atmospheric water can lead to a host of experimental challenges, including inaccurate weighing, altered reactivity, and potential side reactions. This guide will equip you with the knowledge and techniques to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the difference between "deliquescent" and "hygroscopic"?
A: While both terms describe a substance's ability to attract and hold water molecules from the surrounding environment, they differ in the ultimate outcome. A hygroscopic substance will absorb moisture from the air but may not necessarily dissolve.[3][4] In contrast, a deliquescent substance will absorb enough water to dissolve and form a liquid solution.[1][3][5] Therefore, all deliquescent compounds are hygroscopic, but not all hygroscopic compounds are deliquescent.[3]
Q2: Why are my amine hydrochloride salt crystals turning into a sticky or syrupy mass?
A: This is a classic sign of deliquescence.[6] When the ambient humidity is above the salt's critical relative humidity, it will continuously absorb water from the air, causing the crystalline solid to dissolve into a concentrated aqueous solution, which presents as a sticky or syrupy substance.
Q3: Can the absorbed water affect my reaction?
A: Absolutely. The presence of water can have several detrimental effects on your reaction:
Inaccurate Stoichiometry: The measured weight of your salt will be artificially high due to the absorbed water, leading to the addition of less of the active reagent than calculated.[7]
Hydrolysis: The amine salt or other reagents in your reaction mixture may be susceptible to hydrolysis, leading to the formation of unwanted byproducts.
Altered Reaction Kinetics: Water can act as a solvent or a reactant, potentially changing the rate and outcome of your desired transformation.
Inhibition of Reagents: Some reagents, particularly organometallics and other water-sensitive compounds, will be quenched by the absorbed water.
Q4: How should I properly store deliquescent amine hydrochloride salts?
A: Proper storage is the first line of defense against moisture absorption.
Tightly Sealed Containers: Always keep the salt in a tightly sealed container. Parafilm can be used to further seal the cap.[8]
Desiccators: Store the primary container inside a desiccator containing an active drying agent like anhydrous calcium sulfate (Drierite®), silica gel, or phosphorus pentoxide.[9][10]
Inert Atmosphere: For highly sensitive salts, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.[6]
Small Aliquots: Consider portioning large quantities of the salt into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere during repeated openings.[8]
Troubleshooting Guides
Issue 1: Inaccurate and Inconsistent Weighing
You observe that the mass of the amine hydrochloride salt on the analytical balance is continuously increasing.
Root Cause: The salt is actively absorbing moisture from the air during the weighing process.[7][11]
Solutions:
Weighing by Difference: This is the most reliable method for weighing hygroscopic and deliquescent materials.[12]
Protocol:
Place the sealed container of the salt on the analytical balance and record the initial mass.
Remove the container from the balance and quickly transfer an approximate amount of the salt to your reaction vessel.
Reseal the original container and place it back on the same analytical balance. Record the final mass.
The difference between the initial and final masses is the precise amount of salt transferred.
Rapid Weighing: If weighing directly, do so as quickly as possible. Have your spatula and receiving vessel ready before opening the container.
Controlled Environment: If available, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere.[6][13]
Issue 2: Reaction Failure or Low Yield
Your reaction is not proceeding as expected, or the yield of your desired product is significantly lower than anticipated.
Root Cause Analysis Workflow:
Workflow for troubleshooting reaction failures.
Solutions:
Drying the Salt: If you suspect your salt has already absorbed a significant amount of water, it may be possible to dry it.
Vacuum Oven: Heating the salt under high vacuum can remove water. However, you must first confirm that the salt is thermally stable at the required temperature.[13]
Azeotropic Distillation: For some salts, azeotropic removal of water with a solvent like toluene can be effective, followed by removal of the solvent under vacuum.
Using the Free Amine: Amine hydrochloride salts are often used for their stability and ease of handling. However, the amine is in its protonated, non-nucleophilic form.[14] Many reactions require the neutral, free amine.[14]
In-situ Neutralization: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to liberate the free amine.[14] Ensure the added base is compatible with your other reagents.
Extraction: Dissolve the salt in water, add a base like sodium hydroxide to deprotonate the amine, and then extract the free amine into an organic solvent. Dry the organic layer and remove the solvent to isolate the neutral amine.
Issue 3: Physical State Prevents Handling (Syrup/Paste)
The amine hydrochloride salt is a viscous liquid or paste, making it impossible to handle as a solid.[15]
Root Cause: The salt has absorbed a significant amount of atmospheric moisture.
Solutions:
Solvent Trituration/Washing:
Protocol:
Add a dry, non-polar solvent in which the salt is insoluble (e.g., diethyl ether, hexane) to the syrupy material.[15]
Agitate the mixture vigorously. The water may preferentially associate with a more polar solvent if one is used, or the solid may precipitate out.
Filter the solid under an inert atmosphere (if possible) and wash with more dry solvent.
Dry the resulting solid under high vacuum.
Re-precipitation:
Dissolve the syrupy salt in a minimal amount of a dry, polar solvent (e.g., anhydrous ethanol or isopropanol).
Add a dry, non-polar solvent (an anti-solvent) to precipitate the salt.
Collect the solid by filtration and dry under high vacuum.
Experimental Protocols
Protocol 1: Weighing a Deliquescent Salt by Difference
This protocol ensures accurate measurement of the mass of a deliquescent solid.
Materials:
Analytical balance
Spatula
Reaction vessel
Sealed container of deliquescent amine hydrochloride salt
Procedure:
Ensure the analytical balance is clean and calibrated.
Place the sealed container of the amine salt on the balance pan and close the doors.
Record the stable mass to four decimal places (Mass 1).
Remove the container from the balance.
Working quickly, open the container and use the spatula to transfer a portion of the salt into the designated reaction vessel.
Immediately and securely reseal the original container.
Place the resealed container back on the same balance and close the doors.
Record the new stable mass (Mass 2).
Calculate the mass of the transferred salt: Mass Transferred = Mass 1 - Mass 2 .
Protocol 2: In-situ Liberation of the Free Amine
This protocol describes how to use an amine hydrochloride salt in a reaction that requires the free amine.
Materials:
Amine hydrochloride salt
Anhydrous reaction solvent
Non-nucleophilic base (e.g., triethylamine, DIPEA)
Reaction vessel with a stir bar and inert atmosphere setup
Procedure:
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
Add the deliquescent amine hydrochloride salt to the vessel (preferably weighed by difference).
Add the anhydrous reaction solvent and begin stirring.
Add at least one equivalent of the non-nucleophilic base to the suspension or solution. If the salt is a dihydrochloride, two equivalents will be needed.
Stir the mixture for 10-15 minutes to allow for complete deprotonation. A change in appearance (e.g., dissolution of the solid) may be observed.
The reaction is now ready for the addition of other reagents.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[17][18]
Ventilation: Handle amine hydrochloride salts in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powders.[19]
Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling, storage, and disposal information for the particular amine salt you are using.[20][21]
References
Homework.Study.com. (n.d.). What is deliquescence in chemistry? Retrieved from [Link]
Vedantu. (n.d.). Deliquescence in Chemistry: Meaning, Examples & Applications. Retrieved from [Link]
Britannica. (n.d.). Deliquescence. Retrieved from [Link]
Helmenstine, A. (2017, November 27). Deliquescence Definition and Examples - Absorbing Water and Dissolving. Science Notes. Retrieved from [Link]
MFA Cameo. (2022, July 18). Deliquescence. Museum of Fine Arts Boston. Retrieved from [Link]
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Retrieved from [Link]
Unilex. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
Sciencemadness Discussion Board. (2022, June 29). Drying an impossibly deliquescent iminium salt (how stable are iminium salts?). Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
Quora. (2018, March 4). What is the reaction between hydrochloric and amine? Retrieved from [Link]
Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]
ResearchGate. (2019, August 15). How to dry a deliquescent material to get a powder sample? Retrieved from [Link]
YouTube. (2017, September 7). Weighing by Difference. Retrieved from [Link]
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
University of Rochester. (n.d.). How to: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
YouTube. (2023, June 16). Amines - Reactions (A-Level IB Chemistry). Retrieved from [Link]
YouTube. (2021, February 21). Amines as bases. Retrieved from [Link]
Homework.Study.com. (n.d.). Weighing papers are used to measure chemical solids because most things don't stick to them, and... Retrieved from [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
University of Rochester. (n.d.). Tips & Tricks: Weighing. Department of Chemistry. Retrieved from [Link]
PubMed. (n.d.). Deliquescence of pharmaceutical systems. Retrieved from [Link]
FCT EMIS. (n.d.). PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence Com. Retrieved from [Link]
ACS Publications. (n.d.). Desiccant efficiency in solvent and reagent drying. 5. Amines. Retrieved from [Link]
ResearchGate. (2021, July 5). What is the best procedure of drying a moisture absorbing salt? Retrieved from [Link]
YouTube. (2020, July 10). Analytical Balance how to accurately weight Part 3. Retrieved from [Link]
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]
stability of N-methyl-tetrahydrofurfurylamine hydrochloride under basic conditions
Technical Support Center: N-Methyl-tetrahydrofurfurylamine Hydrochloride Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-methyl-tetrahydrofurfurylamine hydrochloride. This d...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Methyl-tetrahydrofurfurylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-methyl-tetrahydrofurfurylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, particularly under basic conditions. Here, we will address common experimental challenges, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your work.
Section 1: Fundamental Chemistry & Initial Stability Assessment
N-methyl-tetrahydrofurfurylamine hydrochloride is the salt of a secondary amine and hydrochloric acid. The primary consideration when working in basic conditions is the immediate acid-base neutralization reaction. The hydrochloride salt (a protonated amine) will be deprotonated by the base to form the free base, N-methyl-tetrahydrofurfurylamine, and the corresponding salt and water.
Therefore, any discussion of the "stability of the hydrochloride salt in basic conditions" is fundamentally a question of the stability of the N-methyl-tetrahydrofurfurylamine free base at elevated pH.
Based on its structure—a secondary amine linked to a tetrahydrofuran (THF) ring—the free base is generally expected to be chemically robust under mild basic conditions (e.g., pH 8-11, room temperature, protected from light and oxygen). The C-N and C-O ether bonds are not typically susceptible to cleavage by aqueous bases. However, instability can arise from two primary sources:
Oxidation: The nitrogen atom and the carbon atom adjacent to the ether oxygen (α-carbon) are potential sites for oxidation, especially in the presence of oxygen, heat, or trace metal ions.
Extreme Conditions: Very high pH (>12) combined with elevated temperatures may promote slower, more complex degradation pathways.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: After adjusting my aqueous solution of N-methyl-tetrahydrofurfurylamine HCl to pH 10 with NaOH, it developed a slight yellow tint upon standing. Is this degradation?
A1: Not necessarily, but it requires investigation. Here’s a systematic approach to troubleshoot this observation:
Causality: A color change is often the first sign of a chemical change. The most probable cause is low-level oxidation of the amine. Secondary amines can be susceptible to oxidation, forming colored impurities like nitroxides or other complex species, even with just dissolved oxygen in the solvent. Trace metal impurities in your reagents or glassware can catalyze this process.
Troubleshooting Steps:
Inert Atmosphere: Prepare a fresh solution using de-gassed water (sparged with nitrogen or argon for 20-30 minutes). Maintain an inert atmosphere (e.g., a nitrogen blanket) over the solution's headspace. If the color change is prevented or significantly delayed, oxidation is the likely cause.
Purity of Reagents: Ensure high-purity water and base (e.g., NaOH) are used. Lower-grade reagents may contain metal contaminants that catalyze degradation.
Container Material: Use clean, high-quality glass or polypropylene containers. Avoid materials that could leach impurities.
Analytical Confirmation: Use a stability-indicating method like HPLC-UV to analyze the solution. A fresh (t=0) sample should show a single major peak. The aged, colored sample may show small new peaks, confirming the formation of new species. See Protocol 4.2 for a starting HPLC method.
Q2: My HPLC analysis of a sample stored at pH 9 and 40°C for one week shows a 5% decrease in the main peak area and several new, smaller peaks. How can I identify the source of this instability?
A2: This observation strongly suggests degradation. A 5% loss is significant and should be investigated as per regulatory guidelines like ICH Q1A.[1][2] The appearance of new peaks confirms this. The process to follow is a Forced Degradation Study .
Expertise & Causality: Forced degradation studies are designed to intentionally stress a compound to predict its degradation pathways and to prove that your analytical method can detect and separate the degradation products from the parent compound.[3][4] The conditions you used (pH 9, 40°C) represent a mild form of forced degradation. To identify the degradants, you need to generate them in sufficient quantities for characterization.
Logical Workflow:
Execute a Controlled Study: Perform a systematic forced degradation study as outlined in Protocol 4.1 . This involves stressing the compound under more aggressive basic, oxidative, thermal, and photolytic conditions.
Peak Tracking: Compare the chromatograms from all stress conditions. The small peaks in your original sample should match some of the peaks generated under specific stress conditions (e.g., basic hydrolysis or oxidation). This helps diagnose the degradation pathway.
Identification: If the new peaks are significant, use HPLC with Mass Spectrometry (HPLC-MS) to obtain the mass of the degradant molecules. This is the most powerful tool for identifying unknown impurities. For instance, an increase in mass by 16 Da (m/z +16) would strongly suggest an oxidation event (addition of an oxygen atom).
Q3: I need to prepare a stock solution of N-methyl-tetrahydrofurfurylamine in a basic buffer (pH 8.5) for a multi-day automated screening assay. What are the best practices to ensure its stability?
A3: For multi-day use, preventing degradation is critical for data consistency.
Recommended Practices:
Use High-Purity Buffer: Prepare the buffer with high-purity reagents and de-gassed water.
Protect from Oxygen: Store the solution under an inert atmosphere (nitrogen or argon). Use a sealed container with minimal headspace.
Control Temperature: Store the solution refrigerated (2-8°C) when not in use. Only allow it to come to room temperature for the duration of the assay.
Protect from Light: Use an amber glass container or wrap the container in aluminum foil to prevent potential photolytic degradation.
Perform a "Solution Stability" Study: Before starting your main experiment, prepare a small batch of the solution and store it under the intended conditions. Analyze it by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) to confirm that the purity remains within an acceptable range (e.g., >99.5%).
Section 3: Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for N-methyl-tetrahydrofurfurylamine under basic conditions?A: Under typical basic conditions (pH 8-11, <50°C), the most probable degradation pathway is oxidation , not hydrolysis. The secondary amine is the most likely site of initial oxidation. The tetrahydrofuran ring is generally stable to base-catalyzed hydrolysis but can be susceptible to oxidation, particularly at the carbon adjacent to the oxygen.[5][6] Ring-opening of THF requires strong acids or specialized catalysts and is highly unlikely in aqueous base.[7][8][9]
Q: Is the hydrochloride salt more stable than the free base?A: In a solid state, the hydrochloride salt is generally more stable, less volatile, and easier to handle than the oily free base. In any solution with a pH above its pKa (~9.7), the compound will exist predominantly as the free base.[10] Therefore, in basic solutions, their stability profiles are effectively identical because they are the same chemical species.
Q: What is the best analytical technique for a stability study of this compound?A:High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique.[11][12] A reversed-phase HPLC method with UV detection is standard. Since the molecule lacks a strong chromophore, detection might be at a low wavelength (e.g., 200-215 nm). For superior sensitivity and identification capabilities, coupling HPLC with a Mass Spectrometer (HPLC-MS) is highly recommended.[11]
Section 4: Experimental Protocols
Protocol 4.1: Forced Degradation Study for N-Methyl-tetrahydrofurfurylamine
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1][3][13]
Methodology:
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of N-methyl-tetrahydrofurfurylamine hydrochloride in water.
Stress Conditions: For each condition, use a separate vial. Target 5-20% degradation.[1][13]
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Stress: Heat a vial of the stock solution at 80°C for 48 hours.
Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guideline) for a specified duration.
Sample Preparation for Analysis: Before injection, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid to a pH between 6-8. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 4.2 .
Protocol 4.2: Stability-Indicating HPLC Method
Objective: To provide a robust HPLC method capable of separating the parent N-methyl-tetrahydrofurfurylamine peak from all potential degradation products generated during the forced degradation study.
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
Provides excellent resolving power for small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acidifies the mobile phase to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for elution.
Gradient
5% B to 95% B over 10 minutes
A broad gradient is necessary to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate
0.3 mL/min
Standard flow rate for a 2.1 mm ID column.
Column Temp.
30°C
Ensures reproducible retention times.
Injection Vol.
2 µL
Small volume to prevent peak overload.
Detection
UV at 205 nm; or MS Scan
Low UV wavelength is needed as the molecule lacks a strong chromophore. Mass Spec provides identification power.
Section 5: Visualization of Potential Degradation
Troubleshooting Workflow for Observed Instability
Caption: Troubleshooting logic for investigating instability.
removing unreacted methylamine from N-methyl-tetrahydrofurfurylamine product
Technical Support Center: Purification of N-methyl-tetrahydrofurfurylamine Welcome to the technical support center for advanced chemical synthesis and purification. This guide is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N-methyl-tetrahydrofurfurylamine
Welcome to the technical support center for advanced chemical synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of N-methyl-tetrahydrofurfurylamine, specifically the removal of unreacted methylamine. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: Why does my N-methyl-tetrahydrofurfurylamine product contain residual methylamine?
A: The presence of unreacted methylamine is a common issue stemming from the synthesis reaction itself. Typically, an excess of methylamine is used to drive the reaction (e.g., reductive amination of tetrahydrofurfuryl alcohol or substitution reaction on a derivative) to completion and maximize the yield of the desired N-methyl-tetrahydrofurfurylamine product. Due to its high volatility, removing this excess can be challenging without the proper techniques.
Q2: What are the negative impacts of methylamine contamination in my final product?
A: Residual methylamine can have several detrimental effects:
Purity and Side Reactions: It significantly lowers the purity of your final product. As a primary amine, it is nucleophilic and can participate in unintended side reactions in subsequent synthetic steps.[1]
Analytical Interference: The presence of methylamine can complicate the analysis and characterization of your product, leading to inaccurate results.
Regulatory Compliance: For applications in drug development, process-related impurities like methylamine must be rigorously monitored and controlled to meet strict regulatory standards.[2]
Physical Properties: The impurity can alter the physical properties, such as odor and boiling point, of the final product. Methylamine has a strong, fish-like odor.[1][3][4][5]
Q3: How can I detect and quantify the level of methylamine contamination?
A: Several analytical techniques are suitable for detecting and quantifying residual methylamine. Given that methylamine is a small, polar, and UV-inactive compound, specialized methods are often required:
Gas Chromatography (GC): A fast and effective method, often requiring derivatization of the amine for better detection.[6]
High-Performance Liquid Chromatography (HPLC): This technique often requires derivatization with agents like 9-fluorenylmethylchloroformate (FMOC) to make the amines detectable by UV or fluorescence detectors.[7] Mixed-mode chromatography can also be used to retain and separate these polar compounds.[8]
Ion Chromatography (IC): An excellent method for separating and quantifying small ionic species like protonated amines. It offers high sensitivity, especially with suppressed conductivity detection.[2]
This section provides detailed troubleshooting for specific issues encountered during the purification process. The key to successful separation lies in exploiting the significant differences in the physical properties of the two compounds.
Physical Properties Comparison
A foundational understanding of the physical properties of your product and the impurity is critical for selecting the appropriate purification strategy.
A strong fishy odor is a primary indicator of methylamine contamination.
Scenario 1: Product has a strong, fishy odor and initial purification is needed.
Problem: My crude N-methyl-tetrahydrofurfurylamine has a very strong, unpleasant odor characteristic of methylamine.
Cause: This indicates a significant amount of residual, highly volatile methylamine from the synthesis.
Solution: Fractional Distillation
Causality: The immense difference in boiling points between methylamine (-6.3 °C) and N-methyl-tetrahydrofurfurylamine (155-156 °C) is the driving principle behind this highly effective separation technique.[3][9][10][11] Methylamine will distill off at a much lower temperature, leaving the purified, higher-boiling product behind.
Experimental Protocol: Fractional Distillation
Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is adequately packed or has sufficient theoretical plates for efficient separation.
Charging the Flask: Charge the distillation flask with the crude N-methyl-tetrahydrofurfurylamine product.
Heating: Gently heat the distillation flask using a heating mantle.
Initial Distillate: The temperature at the head of the column will initially be very low as the gaseous methylamine is driven off. It can be vented to a fume hood or passed through an acid trap (a bubbler containing dilute acid) to neutralize the amine.
Temperature Increase: As the methylamine is removed, the temperature at the distillation head will begin to rise.
Intermediate Fraction: There may be a fraction containing trace solvents or other low-boiling impurities. This should be collected and discarded.
Product Collection: The temperature will stabilize at the boiling point of N-methyl-tetrahydrofurfurylamine (~155-156 °C). Collect this fraction as your purified product.
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of potentially unstable residues.
Scenario 2: Distillation is insufficient or my product is thermally sensitive.
Problem: After distillation, I still detect traces of methylamine, or I am concerned that my product might degrade at its boiling point.
Cause: While distillation is very effective, trace amounts of methylamine might remain dissolved in the product. For thermally sensitive compounds, high temperatures are not viable.
Solution: Acid Wash (Liquid-Liquid Extraction)
Causality: This technique leverages the basic nature of amines. By washing the organic product with a dilute aqueous acid (e.g., HCl), the basic methylamine is protonated to form methylammonium chloride. This salt is highly soluble in water and will be extracted from the organic product into the aqueous phase.[14] Your desired product, N-methyl-tetrahydrofurfurylamine, will also be protonated and move to the aqueous layer. The key is the subsequent workup to recover your purified product.
Workflow for Amine Purification via Acid Wash
Caption: Workflow for purification using acid-base extraction.
Experimental Protocol: Acid Wash
Dissolution: Dissolve the crude N-methyl-tetrahydrofurfurylamine product in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl).
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure.
Separation: Allow the layers to separate. The top layer will be organic or aqueous depending on the solvent used. Both your product and the methylamine impurity will now be in the aqueous layer as their hydrochloride salts. Discard the organic layer, which contains non-basic impurities.
Basification: To the collected aqueous layer, slowly add a strong base, such as 2 M sodium hydroxide (NaOH), with cooling, until the solution is strongly basic (pH > 10). This deprotonates the ammonium salts back to their free amine forms.
Product Extraction: Extract the basified aqueous solution several times with fresh portions of your organic solvent. The purified, deprotonated N-methyl-tetrahydrofurfurylamine will move back into the organic layer.
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified N-methyl-tetrahydrofurfurylamine.
References
Methylamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Methylamine - Sciencemadness Wiki. (2020, October 21). Retrieved February 15, 2026, from [Link]
Methylamine - Gasmet.de. (n.d.). Retrieved February 15, 2026, from [Link]
Methylamine | CH3NH2 | CID 6329 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
ICSC 1483 - METHYLAMINE (40% aqueous solution) - Inchem.org. (2003, May). Retrieved February 15, 2026, from [Link]
HPLC Methods for analysis of Methylamine - HELIX Chromatography. (n.d.). Retrieved February 15, 2026, from [Link]
METHYLAMINE | Occupational Safety and Health Administration. (2021, January 29). Retrieved February 15, 2026, from [Link]
Methylamine - Properties of substance. (n.d.). Retrieved February 15, 2026, from [Link]
METHYLAMINE Method no.: 40 - OSHA. (n.d.). Retrieved February 15, 2026, from [Link]
Methylamine freebase/HCl salt solubilities - The Hive Newbee Forum. (2003, October 5). Retrieved February 15, 2026, from [Link]
Simulation of The Production Process of Methylamines From Methanol and Ammonia. (n.d.). Retrieved February 15, 2026, from [Link]
CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine - Google Patents. (n.d.).
Methylamines purification process - Patent 0037695. (1981, October 14).
Workup: Amines - Department of Chemistry: University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]
US4283254A - Methylamines purification by distillation and purge - Google Patents. (n.d.).
(PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - ResearchGate. (2014, April 11). Retrieved February 15, 2026, from [Link]
A fast method for the quantification of methylamine in fermentation broths by gas chromatography - PubMed. (2008, January 1). Retrieved February 15, 2026, from [Link]
US2061889A - Process for separation and purification of methyl amines - Google Patents. (n.d.).
SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. (2006, May 23). Retrieved February 15, 2026, from [Link]
Methylamine Synthesis Methods Explained | PDF | Distillation | Ammonia - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]
Methylamine Separations Enabled by Cooperative Ligand Insertion in Copper–Carboxylate Metal–Organic Frameworks - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
4795-29-3 | Tetrahydrofurfurylamine - Capot Chemical. (n.d.). Retrieved February 15, 2026, from [Link]
Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
Methylamine Hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. (2022, October 17). Retrieved February 15, 2026, from [Link]
Furfurylamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Methylamine Synthesis FAQ - Erowid. (n.d.). Retrieved February 15, 2026, from [Link]
Methylamine Purification - Sciencemadness Discussion Board. (2007, October 14). Retrieved February 15, 2026, from [Link]
Structural Elucidation Guide: Differentiating Tetrahydrofuran Rings and Amine Salts via Infrared Spectroscopy
Executive Summary In pharmaceutical development and organic synthesis, the rapid confirmation of structural motifs is critical. While NMR is definitive for connectivity, Infrared (IR) spectroscopy remains the most effici...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical development and organic synthesis, the rapid confirmation of structural motifs is critical. While NMR is definitive for connectivity, Infrared (IR) spectroscopy remains the most efficient high-throughput method for identifying functional group transformations. This guide provides an in-depth technical comparison of the diagnostic IR absorption bands for Tetrahydrofuran (THF) rings (common solvent/metabolite motifs) and Amine Salts (critical drug delivery forms).
Unlike standard textbook lists, this guide focuses on the causality of vibrational modes and provides a comparative analysis against their closest structural analogs (linear ethers and free amines), ensuring you can distinguish target moieties with high confidence.
The Tetrahydrofuran (THF) Ring: Cyclic vs. Linear Ethers
The THF ring is a five-membered cyclic ether. Its vibrational spectrum differs from linear ethers (like diethyl ether) due to ring strain and restricted conformational freedom .
Mechanistic Insight: The "Ring Breathing" Effect
In linear ethers, the C-O-C stretching vibration is free. In THF, the oxygen atom is locked in a ring. This geometric constraint couples the C-O-C stretch with the C-C skeletal vibrations, creating unique "ring breathing" modes that are sharper and more diagnostic than the broad bands of linear ethers.
Diagnostic Bands & Comparative Data[1]
Vibrational Mode
Frequency ()
Intensity
Diagnostic Feature vs. Linear Ether
Antisymmetric C-O-C Stretch
1060 – 1085
Strong
Primary Identifier. Slightly lower frequency than linear ethers (1100-1150 ) due to ring geometry.
Symmetric C-O-C Stretch
900 – 950
Moderate
Often coupled with ring breathing. Linear ethers show this weakly or at different frequencies.
Ring Breathing (Pulsation)
~1030 & ~910
Med-Strong
The Fingerprint. These sharp bands are specific to the 5-membered ring system and absent in acyclic analogs.
-Methylene Scissoring
1450 – 1460
Medium
Shifted slightly higher than standard alkane due to the electronegative oxygen neighbor.
Critical Note: In "wet" THF, the C-O-C band can split or shift (e.g., from 1070 to 1050
) due to hydrogen bonding with water. Always dry samples before critical structural assignment.
Amine Salts: Distinguishing Ionic vs. Neutral Forms
The conversion of a free amine (drug base) to its salt form (e.g., hydrochloride) is a standard step to improve solubility. IR spectroscopy is the fastest way to confirm this protonation.
Mechanism: The Ammonium Ion Effect
Protonation converts the lone pair on nitrogen (
) into a bond (). This drastically changes the symmetry and force constants.
Symmetry Change:
(Tetrahedral).
Force Constant: The N-H bond in a salt is highly polarizable and participates in strong hydrogen bonding (especially with halide counterions), leading to extreme peak broadening.
Diagnostic Bands: The "Ammonium Band" & Combination Modes
Moiety
Vibrational Mode
Frequency ()
Appearance
Comparative Note (vs. Free Amine)
Primary Amine Salt ()
N-H Stretch
2500 – 3200
Very Broad, Strong
Overlaps C-H stretch. Free amines have sharp doublets at 3300-3500.
Asym. Bending
1580 – 1620
Medium
Distinct from the scissoring of free amines.
Sym. Bending
1500 – 1550
Medium
Absent in free amines.
Secondary Amine Salt ()
N-H Stretch
2400 – 3000
Broad
Free secondary amines have a single sharp peak ~3300.
Combination Bands
2000 – 2500
Weak, Multiple
The "Salt Fingerprint". A series of weak overtone bands diagnostic of the salt form.
Tertiary Amine Salt ()
N-H Stretch
2300 – 2700
Broad, "Hump"
Free tertiary amines have NO bands in the 3000+ region (no N-H).
Experimental Protocol: Self-Validating Systems
To ensure data integrity (E-E-A-T), follow this protocol. It prioritizes ATR (Attenuated Total Reflectance) for speed but acknowledges KBr for resolution in the fingerprint region.
Method A: ATR (Preferred for Routine Screening)
Why: Amine salts are often hygroscopic. KBr pellets can absorb moisture, confusing the O-H and N-H regions. ATR minimizes atmospheric exposure.
Step 1: Clean crystal with Isopropanol (avoid Acetone if looking for carbonyls).
Step 2: Background Scan (Air). Requirement: 32 scans min.
Step 3: Sample Application.
Solids: Clamp down until force gauge peaks (ensure good contact).
Liquids (THF): Cover crystal completely. Use a volatile cover if available.
Validation: The Nujol C-H bands (2900, 1460, 1375) serve as internal standards. Any other bands in the 2000-2700 region belong to your amine salt.
Decision Logic & Visualization
Workflow: Identifying Amine Salts
This logic tree guides the researcher through distinguishing a Free Base from a Salt.
Caption: Decision tree for distinguishing Free Amines from Amine Salts using key spectral regions.
Spectral Feature Map: THF vs. Linear Ether
Visualizing the shift in C-O-C stretching due to ring strain.
Caption: Comparative spectral features of Linear vs. Cyclic Ethers showing the diagnostic 'Ring Breathing' mode.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fundamental band assignments).
Nist.gov. (2023). Tetrahydrofuran Infrared Spectrum. National Institute of Standards and Technology. [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Authoritative source for amine salt combination bands).[2]
Executive Summary This technical guide provides a definitive analysis of the LC-MS/MS fragmentation behavior of Methyl[(oxolan-2-yl)methyl]amine (also known as N-methyltetrahydrofurfurylamine). In drug development, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a definitive analysis of the LC-MS/MS fragmentation behavior of Methyl[(oxolan-2-yl)methyl]amine (also known as N-methyltetrahydrofurfurylamine).
In drug development, this motif frequently appears as a building block for kinase inhibitors or as a degradation impurity. Accurate identification requires distinguishing it from isobaric isomers (e.g., piperidine derivatives) and homologous impurities. This guide establishes the
44.05 iminium ion as the diagnostic signature for this specific N-methylation pattern, contrasting it with the 30.03 signature of its unmethylated precursor.
Molecular Profile & Theoretical Basis
Property
Detail
IUPAC Name
Methyl[(oxolan-2-yl)methyl]amine
Common Name
N-Methyltetrahydrofurfurylamine
Formula
Exact Mass
115.0997 Da
Precursor Ion
116.1075 m/z
Ionization Mode
ESI (+) / APCI (+)
pKa (Calc.)
~9.5 (Secondary Amine)
Ionization Physics
Under Electrospray Ionization (ESI) conditions with acidic modifiers (0.1% Formic Acid), the molecule undergoes protonation at the secondary amine nitrogen. This site of charge localization drives the subsequent Collision-Induced Dissociation (CID) pathways.
Fragmentation Mechanics (The "Why")
The fragmentation of Methyl[(oxolan-2-yl)methyl]amine is governed by Charge-Site Initiation (inductive cleavage) and
-Cleavage .
Pathway A:
-Cleavage (Dominant / Diagnostic)
The most energetically favorable pathway involves homolytic cleavage of the C-C bond adjacent to the charged nitrogen.
Mechanism: The bond between the exocyclic methylene group and the tetrahydrofuran (THF) ring breaks.
Result: The charge is retained on the nitrogen fragment, stabilized by resonance, forming the
-methylmethaniminium ion .
Diagnostic Ion:
44.05 ().
Pathway B: Inductive Cleavage (Ring Retention)
Alternatively, the C-N bond may cleave heterolytically.
Mechanism: The neutral amine (
) is lost.
Result: The charge remains on the tetrahydrofuran ring, forming a tetrahydrofurfuryl cation .
Diagnostic Ion:
85.06 ().
Note: This ion is less specific, as it is common to all tetrahydrofurfuryl derivatives.
Pathway C: Secondary Ring Fragmentation
The
85 ion can further fragment via ring opening and loss of water () or ethene ().
Secondary Ions:
67 () and 57 ().
Comparative Analysis: Target vs. Alternatives
To validate the identity of the target, one must compare it against its unmethylated homologue and a structural isomer.
Table 1: Diagnostic Ion Comparison[1]
Compound
Structure Type
Precursor ()
Base Peak ()
Key Neutral Loss
Differentiating Feature
Target: Methyl[(oxolan-2-yl)methyl]amine
Sec. Amine
116.1
44.0
72 Da (THF radical)
44 indicates -methyl group.
Analogue: Tetrahydrofurfurylamine
Prim. Amine
102.1
30.0
72 Da (THF radical)
30 () confirms primary amine.
Isomer: 2-(Hydroxymethyl)piperidine
Cyclic Amine
116.1
84.0
32 Da ( equivalent)
Loss of hydroxymethyl side chain; Ring remains intact ( 84).
Analysis
Vs. Homologue: The shift from
30 to 44 is the definitive proof of N-methylation.
Vs. Isomer: The piperidine isomer (
) typically loses the exocyclic group or water ( 98), whereas the target molecule's base peak is the low-mass amine fragment ( 44).
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways, highlighting the origin of the diagnostic ions.
Caption: Competitive fragmentation pathways of protonated Methyl[(oxolan-2-yl)methyl]amine. The green path represents the diagnostic
-cleavage.
Experimental Protocol
To replicate these results for validation or quality control, follow this self-validating workflow.
A. Sample Preparation[2][3]
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (
Note: This molecule is polar. If retention is poor (
), switch to a HILIC column or a C18-PFP phase.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
MS Source: Electrospray Ionization (ESI), Positive Mode.[1]
Collision Energy (CE): Stepped CE (10, 20, 40 eV).
Logic: Low CE preserves the
85 ring ion; High CE ensures generation of the 44 diagnostic ion.
C. Data Validation Criteria
Retention Time: Must match standard (
).
Isotope Pattern: Confirm M+1 intensity is ~6.6% of M (consistent with 6 carbons).
Ion Ratio: The ratio of
44 to 85 should remain constant across the peak width.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing
-cleavage rules for amines).
NIST Mass Spectrometry Data Center. (2023). Tetrahydrofurfurylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS. Journal of Mass Spectrometry.
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Source for iminium ion formation mechanisms).
comparison of biological activity: 2-yl vs 3-yl tetrahydrofuran amine derivatives
Executive Summary: The Positional Dilemma In the optimization of saturated oxygen heterocycles, the choice between tetrahydrofuran-2-yl (THF-2-yl) and tetrahydrofuran-3-yl (THF-3-yl) amine derivatives is a critical decis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Positional Dilemma
In the optimization of saturated oxygen heterocycles, the choice between tetrahydrofuran-2-yl (THF-2-yl) and tetrahydrofuran-3-yl (THF-3-yl) amine derivatives is a critical decision point that dictates metabolic fate, vector geometry, and synthetic scalability.
While 2-yl derivatives offer superior synthetic accessibility and unique hydrogen-bond acceptor vectors driven by the anomeric effect, they frequently suffer from metabolic liabilities (C2-oxidation) and chemical instability if the amine is directly attached (hemiaminal collapse).
Conversely, 3-yl derivatives —exemplified by the blockbuster HIV protease inhibitor Darunavir—are increasingly favored in modern drug design for their metabolic robustness , distinct spatial projection (equatorial preference), and ability to fill hydrophobic pockets without incurring the oxidative penalties of the
-position.
This guide objectively compares these two isomers across three critical pillars: Physicochemical Properties , Metabolic Stability (ADME) , and Synthetic Feasibility .
Part 1: Structural & Electronic Divergence
The tetrahydrofuran ring is not a flat pentagon; it exists in a dynamic "envelope" conformation. The position of the amine substituent (2-yl vs 3-yl) fundamentally alters the electronic environment and the vector of the pharmacophore.
Electronic Environment & The Anomeric Effect
Feature
2-yl Amine Derivatives (e.g., 2-aminomethyl-THF)
3-yl Amine Derivatives (e.g., 3-amino-THF)
Electronic Influence
Inductive Withdrawal: The C2 position is directly to the oxygen. Substituents here feel a strong inductive pull ().
Insulated: The C3 position is to the oxygen, behaving more like a carbocyclic cyclopentane but with altered lipophilicity.
Anomeric Effect
Significant: If an electronegative atom (like N in an amide) is at C2, the endo-anomeric effect can lock the conformation, favoring an axial orientation.
Negligible: C3 substituents do not participate in significant anomeric orbital overlap ().
H-Bond Acceptor
Shielded: Substituents at C2 can sterically crowd the ether oxygen, potentially reducing its H-bond accepting capability.
Exposed: The ether oxygen remains sterically accessible to solvent or protein donors.
Vector Analysis (Geometric Projection)
2-yl Vectors: Project substituents at an angle "bent" away from the ring oxygen. This is ideal for "wrapping" around a protein residue.
3-yl Vectors: Project substituents more linearly (equatorial preference) or perpendicularly (axial), allowing for deep penetration into hydrophobic pockets (e.g., the S2 subsite of HIV protease).
Figure 1: Structural and geometric consequences of substitution position on the THF ring.
Part 2: Metabolic Stability & ADME (The Decision Maker)
This is the most critical differentiator. The metabolic fate of the THF ring is dictated by the accessibility of the
-hydrogens (C2 and C5) to Cytochrome P450 enzymes.
The C2 Oxidation Liability
The carbon adjacent to the ether oxygen (C2) is electronically activated for hydrogen abstraction by CYP450 (specifically CYP3A4 and CYP2D6).
Mechanism: Hydrogen abstraction
Radical formation stabilized by Oxygen lone pair Hydroxylation Hemiacetal formation Ring opening (to aldehyde) or oxidation to -butyrolactone .
2-yl Derivatives: If the C2 position is substituted, the remaining proton is highly activated. Furthermore, if the substituent is a methylene-amine (e.g.,
), the oxidative dealkylation can occur rapidly.
3-yl Derivatives: The C3 position is chemically harder to oxidize. While the ring can still be oxidized at the unsubstituted C2/C5 positions, the 3-substituent often sterically hinders the approaching heme iron, providing a "metabolic shield."
Case Study: HIV Protease Inhibitors (Darunavir)
The evolution from Amprenavir to Darunavir illustrates the superiority of the 3-yl motif.
Design Challenge: High affinity binding required filling the S2 hydrophobic pocket.
Solution: A bis-tetrahydrofuran-3-yl urethane moiety was utilized.
Why 3-yl? The 3-yl attachment allowed the oxygens of the bis-THF to engage in a critical hydrogen bonding network with the backbone amides of Asp29 and Asp30. A 2-yl attachment would have distorted this geometry and exposed the
-carbon to rapid metabolic clearance.
Comparative ADME Data (Generalized)
Parameter
2-yl Amine (e.g., 2-aminomethyl-THF)
3-yl Amine (e.g., 3-amino-THF)
Microsomal Stability ()
Low to Moderate. Prone to C2-oxidation and lactonization.
High. Significantly more resistant to oxidative ring opening.
LogD (Lipophilicity)
Slightly higher (more accessible surface area).
Slightly lower (more compact polar surface).
Solubility
Moderate.
High (Oxygen is more accessible for solvent H-bonding).
Toxicity Risk
Moderate. Ring opening can generate reactive aldehydes.
Low. Metabolites are generally stable lactones or hydroxylated species.
Part 3: Synthetic Accessibility
While 3-yl is biologically superior, 2-yl is synthetically dominant due to cost.
2-yl Synthesis (The "Furfural Route")
Precursor: Furfural (commodity chemical from biomass).
Chemistry: Reductive amination of furfural followed by ring hydrogenation, OR hydrogenation of furan-2-yl precursors.
Cost: Very Low.
Chirality: Requires resolution or asymmetric hydrogenation (can be difficult).
3-yl Synthesis (The "Pool of Chiral" Route)
Precursor: Malic acid, Aspartic acid, or Glycerol derivatives.
Chemistry: Cyclization of 1,2,4-triols or specific functionalization of dihydrofurans.
Cost: High.
Chirality: Often starts from chiral pool, yielding high enantiomeric excess (ee) directly.
Part 4: Experimental Protocols
To validate the choice between 2-yl and 3-yl in your specific series, execute the following self-validating workflow.
Objective: Quantify the metabolic liability of the C2 vs C3 position.
Preparation: Prepare 10 mM stock solutions of the 2-yl and 3-yl analogs in DMSO.
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing liver microsomes (human and rat, 0.5 mg/mL protein).
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+).
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor for parent depletion and specifically scan for +14 Da (carbonyl formation/lactone) and +16 Da (hydroxylation) metabolites.
Success Criteria: If the 2-yl analog shows >50% higher clearance and abundant +14 Da metabolite compared to 3-yl, the C2-liability hypothesis is confirmed.
Objective: Determine if the "bent" (2-yl) or "linear" (3-yl) vector favors binding kinetics.
Immobilization: Immobilize target protein on CM5 sensor chip (amine coupling).
Injection: Inject 2-yl and 3-yl analogs at 5 concentrations (0.1x to 10x
).
Flow Rate: High flow (50
L/min) to minimize mass transport effects.
Data Fitting: Fit to 1:1 Langmuir binding model.
Interpretation:
Compare
(association rate). If 3-yl has faster , the vector likely avoids steric clash at the binding site entry.
Compare
(dissociation rate). If 2-yl has slower , the "bent" conformation may be locking the ligand into a closed conformation.
Part 5: Decision Matrix
Use this logic flow to select the correct isomer for your lead series.
Figure 2: Strategic decision tree for THF isomer selection.
References
Ghosh, A. K., et al. (2009). "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies." Journal of Medicinal Chemistry.
Mckeage, K., et al. (2009).[1] "Darunavir: A Review of its Use in the Management of HIV Infection." Drugs.
Li, X., et al. (2007). "Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties." Bioorganic & Medicinal Chemistry Letters.
Santa Cruz Biotechnology. "Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Product Data." SCBT.
Fernández-Peña, L., et al. (2022).[1] "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." Marine Drugs.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Method Development Guide
Subject: N-Methyl-Tetrahydrofurfurylamine (CAS: 4795-29-3)
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) vs. Alternative Techniques
Executive Summary
N-methyl-tetrahydrofurfurylamine (N-MTHFA) is a critical secondary amine intermediate used in the synthesis of pharmaceutical APIs (e.g., ranitidine analogs) and agrochemicals. Its structural profile—a saturated furan ring coupled with a secondary amine—presents distinct analytical challenges: high polarity, lack of UV chromophores, and volatility.
This guide evaluates the efficacy of GC-MS against HPLC-UV/CAD and GC-FID for impurity profiling.
Key Finding: GC-MS is the superior technique for N-MTHFA profiling. Unlike HPLC (which struggles due to the molecule's UV-transparency) and GC-FID (which lacks structural elucidation capabilities for unknown degradants), GC-MS offers the necessary sensitivity and spectral resolution to identify process-related impurities such as incomplete hydrogenation byproducts (N-methyl-furfurylamine) and reductive amination precursors.
Technical Benchmarking: GC-MS vs. Alternatives
The following analysis compares the three primary methodologies available for aliphatic amine profiling.
The Chromophore Problem
N-MTHFA lacks a conjugated
-system. The tetrahydrofuran ring is saturated, meaning it has negligible UV absorbance above 210 nm. This renders standard HPLC-UV methods ineffective without complex derivatization (e.g., using benzoyl chloride), which introduces variability and artifacts.
Comparative Matrix
Feature
GC-MS (Recommended)
HPLC-CAD / ELSD
GC-FID
Primary Mechanism
Volatility & Mass Fragmentation
Charge Detection / Light Scattering
Volatility & Carbon Counting
Suitability for N-MTHFA
High. Molecule is volatile (BP ~153°C).
Medium. Requires universal detectors (CAD) as UV is blind.
Mobile phase restrictions; Response factor variation.
Cannot distinguish co-eluting unknowns.
Decision Logic: Why GC-MS?
In drug development, "unknown" impurities >0.1% must be identified (ICH Q3A). GC-FID cannot provide structural data. HPLC-CAD detects them but cannot identify them. Only GC-MS provides the mass spectral fingerprint required to distinguish between N-MTHFA and its structurally similar impurities like tetrahydrofurfuryl alcohol or N-methyl-furfurylamine.
Strategic Method Development
As a Senior Application Scientist, I reject the standard "generic gradient" approach. For amines, the system must be chemically inert to prevent adsorption (tailing).
The "Active Sites" Challenge
Secondary amines react with silanol groups (Si-OH) in standard glass liners and column stationary phases. This causes:
Peak tailing (loss of resolution).
Non-linear calibration curves at low concentrations.
"Ghost" peaks in subsequent blanks.
The Solution: Use a Base-Deactivated System .
Column: Rtx-Volatile Amine or CP-Volamine (specifically designed for basic compounds).
Liner: Ultra-Inert, wool-packed liner with base deactivation (e.g., Sky® or equivalent).
Impurity Origin & Prediction
To profile effectively, we must know what we are looking for. Based on the reductive amination synthesis route, the following impurities are critical:
Furfural (Starting Material): Unreacted aldehyde.
N-Methyl-Furfurylamine (Intermediate): Result of incomplete hydrogenation of the furan ring.
Tetrahydrofurfuryl Alcohol: Side product of aldehyde reduction.
Dimer Species: Formed via condensation reactions.
Experimental Protocol (Self-Validating)
This protocol is designed to be robust and reproducible.
A. Instrumentation & Conditions
System: Agilent 7890/5977 GC-MS (or equivalent single quad).
Column: Rtx-Volatile Amine (60m x 0.32mm x 5.0µm). Note: Thicker film helps retain volatile amines.
Advanced Characterization of the Oxolan-2-yl Moiety via 13C NMR
Executive Summary: The Stereochemical Gatekeeper In drug development—particularly within nucleoside therapeutics and polyether antibiotics—the oxolan-2-yl group (tetrahydrofuran-2-yl) is a critical pharmacophore. Its con...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Gatekeeper
In drug development—particularly within nucleoside therapeutics and polyether antibiotics—the oxolan-2-yl group (tetrahydrofuran-2-yl) is a critical pharmacophore. Its conformational flexibility (pseudorotation) often renders standard 1H NMR coupling analysis (
) ambiguous due to second-order effects and averaging.
This guide evaluates the 13C NMR Chemical Shift Analysis of the oxolan-2-yl C2 position as a superior diagnostic tool for stereochemical assignment. We compare its "performance" (robustness, resolution, and predictive power) against traditional 1H coupling constants and NOE-based methods.
Key Finding: The 13C
-gauche effect offers a binary, high-confidence readout for cis/trans assignment in 2,5-disubstituted oxolanes, often outperforming analysis in conformationally mobile systems.
Technical Analysis: The Oxolan-2-yl Signature
The oxolan-2-yl carbon (C2) is an ether-linked methine or quaternary center. Its chemical shift is governed by three primary vectors: electronegativity (Alpha-effect), ring strain, and steric compression (Gamma-effect).
Baseline Chemical Shifts
The unsubstituted tetrahydrofuran (THF) ring serves as the calibration standard.
Carbon Position
(ppm, CDCl)
Diagnostic Features
C2 ()
67.9
Highly sensitive to inductive effects of substituents.
C3 ()
25.6
Sensitive to ring puckering (envelope conformations).
C4 ()
25.6
Mirror of C3 in unsubstituted systems.
C5 ()
67.9
Mirror of C2; differentiates in 2-substituted systems.
The Substituent Effect (C2-R)
When an alkyl or aryl group is attached at C2, the shift moves downfield (deshielding) due to the
-effect, typically into the 78–85 ppm range.
Comparative Performance: 13C Analysis vs. Alternatives
We evaluated the reliability of 13C shift analysis against the two standard alternatives for stereochemical assignment of 2,5-disubstituted oxolanes.
Performance: In 2,5-disubstituted systems, the cis isomer places substituents in a pseudo-axial/equatorial relationship that maximizes steric clash, shielding the ring carbons.
Result: Cis ring carbons appear 2–5 ppm upfield relative to trans.
Method B: 1H NMR Coupling (
)
Mechanism: Karplus equation dependence on dihedral angles.
Limitation: Oxolane rings undergo rapid pseudorotation between Envelope (
) and Twist () forms. This averages the coupling constants (typically 6–8 Hz), often making cis and trans indistinguishable.
Method C: NOE/ROESY[1]
Mechanism: Through-space dipolar coupling (
dependence).
Limitation: Effective only if the preferred conformer places protons within <5 Å. In flexible rings, transient proximity can generate misleading NOE signals (spin diffusion).
Summary of Performance
Feature
13C Shift Analysis
1H Coupling ()
NOE/ROESY
Resolution
High (Singlets, wide dispersion)
Low (Multiplets, overlap)
Medium (Cross-peaks)
Conformational Sensitivity
Robust (Weighted average reflects sterics)
Poor (Averages to "medium" J-values)
Variable (Distance dependent)
Sample Requirement
High (>2 mg preferred)
Low (<1 mg)
Medium
Stereo-Confidence
95% (via comparison)
60% (in flexible rings)
80%
Experimental Data: The
-Gauche Effect[1][2][3]
The following data illustrates the chemical shift divergence in 2,5-dimethyltetrahydrofuran, a model system for complex oxolane drugs.
Table 1: Configuration-Dependent Shifts (in CDCl
)
Carbon
Trans Isomer (, ppm)
Cis Isomer (, ppm)
Interpretation
C2 / C5
75.4
74.6
+0.8
Minor shielding in cis.
C3 / C4
33.6
31.5
+2.1
Diagnostic. Strong -gauche shielding in cis.
Me-Groups
21.6
20.8
+0.8
Methyls are also shielded.
Analyst Note: The C3/C4 methylene carbons are the most reliable indicators. If you observe a set of ring signals shifted upfield by ~2 ppm compared to a reference or diastereomer, you likely have the cis-2,5 system.
Detailed Protocol: High-Fidelity Assignment
To ensure authoritative assignment, do not rely on a single 1D spectrum. Use this self-validating workflow.
Step 1: Solvent Selection & ASIS
Start with CDCl
. If C2/C5 signals overlap with solvent or other ether peaks, switch to Benzene- (CD) .
Why? Benzene induces an Aromatic Solvent-Induced Shift (ASIS). It preferentially solvates electron-deficient regions, often resolving accidental equivalence in the oxolane ring.
Step 2: Quantitative 13C Acquisition
Standard proton-decoupled 13C experiments often suppress quaternary carbons or show poor S/N for minor isomers.
Pulse Sequence: zgig (Inverse gated decoupling) or deptq.
Relaxation Delay (
): Set to (typically 2–3 seconds for oxolane CH, 5+ seconds for quaternary C2).
Scans: Minimum 1024 for <5 mg samples.
Step 3: HSQC Editing
Run a Multiplicity-Edited HSQC.
Goal: Distinguish C2 (CH) from C3/C4 (CH
).
Phase: CH/CH
= Positive (Red); CH = Negative (Blue).
Validation: This confirms the regiochemistry before you attempt stereochemical assignment.
Visualization & Logic Flows
Diagram 1: Stereochemical Decision Tree
Figure 1: Decision matrix for assigning cis/trans stereochemistry in 2,5-disubstituted oxolanes based on 13C chemical shift magnitude.
Diagram 2: Experimental Workflow for Complex Oxolanes
A step-by-step guide for handling difficult samples (e.g., nucleoside analogs).
Figure 2: Sequential workflow for resolving spectral overlap and assigning configuration in complex mixtures.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for baseline chemical shifts).
Chertkov, A. V., et al. (2012).[2] Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412–421.[2] Link (Source for precise isotope effects and coupling constants).
-gauche effects in 13C magnetic resonance. Canadian Journal of Chemistry, 62, 1308.[3] Link (Foundational text on the gamma-gauche effect mechanism).
Pihlaja, K., et al. (2008). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes. Magnetic Resonance in Chemistry, 46(2), 170-173.[4] Link (Comparative data for similar heterocyclic rings).
NIST Chemistry WebBook. Tetrahydrofuran 13C NMR Spectrum. Link (Verification of unsubstituted baseline data).
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. For chiral...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. For chiral molecules like N-methyl-tetrahydrofurfurylamine, an essential intermediate, the ability to precisely quantify its enantiomeric purity is paramount. The presence of an undesired enantiomer is treated as an impurity, subject to stringent regulatory scrutiny.[1]
This guide provides an in-depth comparison of the primary chromatographic techniques for validating the enantiomeric purity of N-methyl-tetrahydrofurfurylamine. Moving beyond a simple recitation of methods, we will explore the underlying principles of chiral recognition, provide actionable experimental protocols, and present a comparative analysis to guide your selection of the most fit-for-purpose method.
The-Challenge-of-Chiral-Separation
Enantiomers, being mirror images, possess identical physical properties such as boiling point, solubility, and chromatographic behavior in an achiral environment.[2] This makes their separation impossible with standard chromatographic techniques. To resolve a racemic mixture, a chiral environment must be introduced, forcing the formation of transient diastereomeric complexes with differing interaction energies, which can then be separated.[3] This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that are then separated on a standard achiral column.[3][4][]
This guide will focus on the two most powerful and widely adopted techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) .
Method 1: Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation on a Chiral Stationary Phase (CSP) is often the preferred initial approach due to its simplicity, as it avoids the potential complications of derivatization reactions.[] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including amines.
Principle of Separation
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) create a complex chiral environment. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The N-methyl-tetrahydrofurfurylamine enantiomers fit differently into the chiral grooves of the polysaccharide polymer, leading to differential retention times and, consequently, separation.
Workflow for Chiral HPLC Method Development
Caption: General workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of N-methyl-tetrahydrofurfurylamine and determine the enantiomeric excess (% ee) of a test sample.
1. System Preparation:
HPLC System: A standard HPLC system with a UV detector is sufficient.
Chiral Stationary Phase: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) column.
Mobile Phase: A typical starting mobile phase for chiral amines is a mixture of n-Hexane, Isopropanol (IPA), and a basic additive like Diethylamine (DEA). Begin with a ratio of 90:10:0.1 (Hexane:IPA:DEA). For basic compounds like amines, the addition of a basic modifier is crucial to prevent peak tailing and improve resolution.[4]
System Equilibration: Purge and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
2. Standard & Sample Preparation:
Racemic Standard (System Suitability): Prepare a solution of racemic N-methyl-tetrahydrofurfurylamine at a concentration of ~1 mg/mL in the mobile phase.
Test Sample: Prepare the sample to be tested at a similar concentration.
3. Chromatographic Analysis:
Injection Volume: 10 µL.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Run Time: 20 minutes (adjust as needed based on retention times).
4. System Suitability & Analysis:
First, inject the racemic standard. The primary goal is to achieve baseline resolution between the two enantiomeric peaks. According to regulatory guidelines, a resolution factor (Rs) of greater than 1.5 is typically required.[1]
If resolution is inadequate, optimize the mobile phase by adjusting the percentage of the alcohol modifier (IPA). Increasing the alcohol content generally decreases retention time, while decreasing it can improve resolution.
Once system suitability is established, inject the test sample.
5. Data Analysis:
Identify the peaks corresponding to the major and minor enantiomers.
Integrate the peak areas for both enantiomers.
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Method 2: Indirect Enantioseparation via Chiral Gas Chromatography (GC)
Gas chromatography offers high efficiency and sensitivity, making it an excellent alternative, especially for volatile compounds.[6] Since N-methyl-tetrahydrofurfurylamine is a secondary amine, it requires derivatization to improve its volatility and chromatographic behavior.[7] This indirect approach involves reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column.[2][7]
Principle of Separation
The core principle is converting the enantiomeric pair into a pair of diastereomers.[2] By reacting the racemic amine with a single, enantiomerically pure CDA, two diastereomers are formed (e.g., R-amine with S-CDA forms R-S, and S-amine with S-CDA forms S-S). These diastereomers have different physical properties and will interact differently with the achiral GC stationary phase, allowing for their separation.[2] A common CDA for amines is N-Trifluoroacetyl-L-prolyl chloride (TFAP-Cl).
Workflow for Chiral GC Derivatization and Analysis
Caption: Workflow for indirect chiral GC analysis via derivatization.
Experimental Protocol: Chiral GC
Objective: To derivatize N-methyl-tetrahydrofurfurylamine with a chiral reagent and separate the resulting diastereomers on an achiral GC column to determine enantiomeric purity.
In a vial, dissolve ~1.5 mg of the N-methyl-tetrahydrofurfurylamine sample in 0.4 mL of anhydrous DCM.
Add 0.2 mL of TFAP-Cl and a catalytic amount of TEA.
Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction should be complete to avoid kinetic resolution, which could lead to inaccurate results.[7]
2. System Preparation:
GC System: A standard GC with a Flame Ionization Detector (FID).
Column: A standard non-chiral, mid-polarity column such as a DB-5 or HP-5 (5% Phenyl Methylpolysiloxane).
Carrier Gas: Hydrogen or Helium at a constant flow.
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes. (This is a starting point and must be optimized).
Detector Temperature: 280°C.
4. System Suitability & Analysis:
First, perform the derivatization and analysis on a racemic standard of the amine. This is critical to confirm the elution order and ensure the two diastereomer peaks are well-resolved (Rs > 1.5).
Once the method is established, derivatize and inject the test sample under identical conditions.
5. Data Analysis:
The ratio of the peak areas of the two diastereomers directly corresponds to the enantiomeric ratio of the original amine sample.
Calculate % ee using the same formula as for the HPLC method, substituting the diastereomer peak areas.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including available equipment, sample throughput requirements, and the specific analytical challenge.
Feature
Chiral HPLC (Direct)
Chiral GC (Indirect via Derivatization)
Principle
Direct separation on a Chiral Stationary Phase (CSP).
Forms diastereomers with a Chiral Derivatizing Agent (CDA), then separates on an achiral column.[2]
Volatile amines, labs with standard GC instrumentation, high-resolution requirements.
Method Validation and Trustworthiness
For use in a regulated environment, any chosen method must be validated according to ICH Q2(R2) guidelines.[9][10] This ensures the analytical procedure is fit for its intended purpose.[9] Key validation parameters for an enantiomeric purity method include:
Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any other impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5).
Precision: The closeness of agreement between a series of measurements. Typically, the relative standard deviation (RSD) for the minor component should be <20% as it approaches the limit of quantitation.[1]
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. A target LOQ is often 50-100% of the specification limit for the undesired enantiomer.[1]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for the minor enantiomer down to its LOQ.
Accuracy: The closeness of the test results to the true value, often demonstrated by analyzing samples spiked with known amounts of the minor enantiomer.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, oven temperature), providing an indication of its reliability during normal usage.[9]
Conclusion
Both Chiral HPLC and Chiral GC are powerful, reliable techniques for validating the enantiomeric purity of N-methyl-tetrahydrofurfurylamine.
Chiral HPLC offers a direct, streamlined approach that is often preferred for its simplicity and is highly suitable for screening and quality control environments.
Chiral GC with derivatization provides a robust and highly sensitive alternative, leveraging standard GC instrumentation to achieve excellent resolution after converting the analytical challenge from separating enantiomers to separating diastereomers.
The optimal choice hinges on a careful evaluation of laboratory resources, throughput needs, and regulatory requirements. Regardless of the method chosen, a rigorous validation protocol grounded in ICH principles is essential to ensure the data is trustworthy, reproducible, and scientifically sound.[11]
References
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed. (n.d.). PubMed. [Link]
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). American Pharmaceutical Review. [Link]
New GC investigation of chiral amine separation. (2018, August 16). Wiley Analytical Science. [Link]
Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed. (1996, September 1). PubMed. [Link]
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). National Center for Biotechnology Information. [Link]
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed. (2022, October 19). PubMed. [Link]
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbio. [Link]
HPLC separation of enantiomers using chiral stationary phases. (n.d.). Česká a slovenská farmacie. [Link]
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. [Link]
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing. [Link]
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024, January 30). Journal of Chemical Education. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. [Link]
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2023, March 15). PubMed. [Link]
Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. (n.d.). ScienceDirect. [Link]
Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. (2023, January 19). SSRN. [Link]
Comparative Reactivity Guide: Tetrahydrofurfurylamine vs. N-Methyl Derivative
[1][2] Executive Summary This guide provides a technical comparison between Tetrahydrofurfurylamine (THFA) and its -Methyl derivative ( -Me-THFA) .[1][2] While both share the tetrahydrofuran (THF) ether backbone—impartin...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical comparison between Tetrahydrofurfurylamine (THFA) and its
-Methyl derivative (-Me-THFA) .[1][2] While both share the tetrahydrofuran (THF) ether backbone—imparting unique hemilabile ligating properties—their divergent amine classes (primary vs. secondary) dictate their utility in pharmaceutical synthesis and organometallic catalysis.
Key Differentiator: THFA is the superior candidate for scaffold diversification via imine formation (Schiff bases), whereas
-Me-THFA offers enhanced nucleophilicity for SN2 reactions and serves as a specialized ligand for controlling aggregation in organolithium chemistry due to the lack of N-H bridging capability.[1][2]
Structural & Electronic Profiling
The reactivity difference is governed by the interplay between the steric environment of the
-THF ring and the electronic induction of the amine substituents.[2]
Both molecules possess an ether oxygen in the THF ring. In the presence of Lewis acids (Mg, Li, Zn), this oxygen acts as a secondary coordination site.[4]
THFA: Forms stable 5-membered chelate rings but can also bridge metal centers via N-H protons, leading to polymeric aggregates.[1][2][4]
-Me-THFA: The -methyl group disrupts intermolecular H-bonding, often favoring monomeric or dimeric metal complexes, which significantly alters reaction kinetics in lithiation chemistry.[1][2][4]
Reactivity Matrix & Chemical Pathways[2][3]
Carbonyl Condensation (The Divergence Point)
The most critical distinction for drug development is their reaction with aldehydes/ketones.
THFA (Primary): Reacts to form Imines (Schiff Bases) .[2] These are stable intermediates that can be isolated or reduced.
-Me-THFA (Secondary): Cannot form neutral imines. Reacts to form Enamines (if -protons are present) or Iminium Ions .[1][2] This pathway is often reversible and less stable without immediate reduction.
Nucleophilic Substitution (SN2)[1][2][3]
Small Electrophiles (e.g., MeI):
-Me-THFA reacts faster due to the inductive electron donation of the methyl group increasing the HOMO energy of the nitrogen lone pair.[1][2]
Bulky Electrophiles (e.g., Benzyl Cl): THFA often reacts faster or with higher conversion because the steric penalty of the
-methyl group in the transition state outweighs its electronic advantage.[1][2]
Visualization of Pathways
The following diagram illustrates the divergent synthetic utility of both scaffolds.
Figure 1: Divergent reaction pathways with carbonyl electrophiles.[1][2][4] THFA favors stable imine formation, while N-Me-THFA proceeds via enamine/iminium mechanics.[1][2][4]
Organometallic Utility: Ligand Behavior[1][2]
In organolithium chemistry (e.g.,
-BuLi reactions), these amines act as ligands that modify the "aggregation state" of the lithium reagent, tuning its reactivity (Basicity vs. Nucleophilicity).[1][2][4]
Figure 2: Ligand binding modes.[1][2] THFA (left) allows H-bridging, leading to aggregates.[1][2][4] N-Me-THFA (right) forces discrete monomeric/dimeric species, increasing reactivity.[1][2][4]
Purity Check: GC should show <1% residual primary amine.[2]
References
Fisher Scientific. (n.d.).[2] (+/-)-Tetrahydrofurfurylamine, 97% Safety and Handling.[1][2][7] Retrieved from [Link]
Wei, Z., et al. (2017).[4][8] Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. Retrieved from [Link]
Smith, M. B. (2020).[9] Organolithium Reagents in Organic Synthesis. In A Q&A Approach to Organic Chemistry. Taylor & Francis. Retrieved from [Link]
analytical standard for methyl[(oxolan-2-yl)methyl]amine hydrochloride
Analytical Standard Guide: Methyl[(oxolan-2-yl)methyl]amine Hydrochloride Executive Summary Methyl[(oxolan-2-yl)methyl]amine hydrochloride (also known as N-Methyl-tetrahydrofurfurylamine hydrochloride) is a critical seco...
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Standard Guide: Methyl[(oxolan-2-yl)methyl]amine Hydrochloride
Executive Summary
Methyl[(oxolan-2-yl)methyl]amine hydrochloride (also known as N-Methyl-tetrahydrofurfurylamine hydrochloride) is a critical secondary amine building block used in the synthesis of pharmaceutical libraries, particularly for kinase inhibitors and GPCR ligands.[1] As a secondary amine, it presents specific analytical challenges—namely volatility, hygroscopicity, and susceptibility to nitrosamine formation (NDSRIs).[1]
This guide objectively compares the Hydrochloride (HCl) Salt Standard against its Free Base and Crude alternatives.[1] Experimental data confirms that the HCl salt form offers superior long-term stability and stoichiometric precision for quantitative applications, provided specific handling protocols are followed to mitigate hygroscopicity.[1]
Technical Profile & Characterization
The hydrochloride salt is the preferred analytical standard due to its crystalline stability compared to the liquid free base.[1]
Precision: Free bases often absorb atmospheric CO₂ to form carbamates, altering the effective molecular weight.[1]
Stability
>2 Years (Desiccated)
<6 Months
Shelf Life: The free base oxidizes and yellows (N-oxide formation) upon air exposure.[1]
Scenario B: Impurity Profiling (Nitrosamine Risk)
As a secondary amine, this molecule is a precursor to N-nitroso-N-methyl-tetrahydrofurfurylamine, a potential mutagen.[1]
Alternative: Using crude in-situ generated amine.[1]
Risk: Crude preparations often contain residual nitrites or oxidants, leading to false positives in nitrosamine screening.[1]
Standard Performance: The certified HCl standard is processed to remove nitrite traces, ensuring that detected nitrosamines are from the sample, not the standard itself.[1]
Experimental Protocols
Protocol 1: Preparation of Calibration Stock (1.0 mg/mL)
Rationale: Correct handling of the hygroscopic HCl salt is critical to prevent water mass error.[1]
Equilibration: Allow the standard vial to reach room temperature in a desiccator (30 mins) before opening to prevent condensation.
Weighing: Weigh 13.17 mg of Methyl[(oxolan-2-yl)methyl]amine HCl (equivalent to 10.0 mg free base) into a 10 mL volumetric flask.
Note: Do not use paper; weigh directly into the vessel or use an anti-static boat.[1]
Dissolution: Add 5 mL of Methanol (LC-MS Grade) . Sonicate for 2 minutes.
Dilution: Make up to volume with Methanol.
Storage: Transfer to amber silanized glass vials. Store at -20°C. Stable for 3 months.
Protocol 2: GC-FID Purity Analysis
Context: Direct injection of HCl salts can degrade GC liners.[1] This method uses an in-situ base liberation.[1]
Column: DB-Volatiles or Rtx-5 Amine (30 m x 0.32 mm, 1.5 µm).[1]
This diagram illustrates the decision matrix for qualifying the standard, ensuring data integrity from receipt to data generation.
Caption: Workflow for the receipt, storage, and analytical qualification of the amine hydrochloride standard.
Figure 2: Stability & Reactivity Pathways
Understanding the degradation pathways is essential for troubleshooting "ghost peaks" in chromatograms.[1]
Caption: Potential degradation and reaction pathways affecting the integrity of the secondary amine standard.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22737007, Methyl((oxan-4-yl)methyl)amine hydrochloride. Retrieved from [Link](Note: Structural analog reference for physicochemical properties).
Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.[1] Retrieved from [Link]
European Medicines Agency (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link][1]
A Researcher's Guide to the Proper Disposal of Methyl[(oxolan-2-yl)methyl]amine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl[(oxolan-2-yl)methyl]amine hydrochloride, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Characterization
Methyl[(oxolan-2-yl)methyl]amine hydrochloride is an amine salt. Based on the hazard profile of its closest structural analog, methylamine hydrochloride, it should be handled as a hazardous substance with the following potential classifications.[1][2][3]
Causality Behind Hazards: As the hydrochloride salt of a primary amine, this compound can react with moisture to release small amounts of hydrochloric acid, contributing to its irritant properties. Ingestion can be harmful, and the fine, dust-like nature of many amine salts presents an inhalation hazard that can irritate the respiratory tract.[1][2]
Essential Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling methyl[(oxolan-2-yl)methyl]amine hydrochloride in any form, including as a waste product.
Eye Protection: Chemical safety goggles are mandatory.[1][4] A face shield should be used if there is a significant risk of splashing.[4]
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[4]
Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, chemical-resistant clothing may be necessary.[1]
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood.[2] If significant dust is generated, a NIOSH-approved respirator for particulates may be required.[4]
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as a formal, documented laboratory procedure. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [2][5]
Step 1: Waste Identification and Segregation
Immediately upon deciding to discard the material, it must be classified as hazardous chemical waste.
Do Not Mix: Do not mix this waste with other waste streams, especially incompatible materials like strong bases (which could liberate the free amine) or strong oxidizing agents.[2]
Aqueous vs. Solid: Collect solid waste and dilute aqueous solutions in separate, clearly labeled containers.
Step 2: Containerization
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap. The original product container is often a suitable choice.
Avoid Overfilling: Fill the container to no more than 80% of its capacity to allow for expansion and prevent spills.
Step 3: Accurate and Complete Labeling
Proper labeling is a critical safety and regulatory requirement. Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
Full Chemical Name: "Waste Methyl[(oxolan-2-yl)methyl]amine hydrochloride"
Hazard Identification: Clearly list the hazards: "Harmful," "Irritant."
Composition: For mixtures, list all components and their approximate percentages.
Researcher's Name and Contact Information.
Step 4: Safe Laboratory Storage
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.
Segregation: Ensure the storage location is away from heat, ignition sources, and incompatible chemicals.[6]
Step 5: Arranging for Final Disposal
Contact EHS: Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
Documentation: Follow all institutional procedures for waste handover, which may include completing a manifest or electronic submission. All waste must be handled and disposed of in accordance with local, state, and federal regulations.
End-to-End Disposal Workflow
The following diagram illustrates the complete, compliant workflow for managing methyl[(oxolan-2-yl)methyl]amine hydrochloride waste from generation to final pickup.
Caption: Disposal workflow for methyl[(oxolan-2-yl)methyl]amine hydrochloride.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
Control and Alert: Immediately alert others in the area and restrict access. If the spill is large or involves other hazardous materials, evacuate and contact EHS.
Assess and Protect: Wear the full PPE detailed in Section 2.
Containment: For a solid spill, carefully sweep or scoop the material to avoid raising dust.[2] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.
Collection: Carefully collect the spilled material and absorbent into your designated hazardous waste container.
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.
Documentation: Report the spill to your laboratory supervisor and EHS as required by your institution's policies.
By adhering to these procedures, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal health or environmental integrity.
References
SAFETY DATA SHEET Methylamine . (2025, February 5). Airgas. [Link]
SAFETY DATA SHEET Methylamine hydrochloride . (2010, October 29). Fisher Scientific. [Link]
Safety Data Sheet . (n.d.). DC Fine Chemicals. [Link]
SAFETY DATA SHEET 1-Butanol . (2019, May 8). Durham Tech. [Link]
METHYLAMINE 2M IN THF Safety Data Sheet . (n.d.). Loba Chemie. [Link]
Personal Protective Equipment (PPE) & Handling Guide: Methyl[(oxolan-2-yl)methyl]amine Hydrochloride
Executive Summary & Core Directive Methyl[(oxolan-2-yl)methyl]amine hydrochloride (also known as N-methyltetrahydrofurfurylamine hydrochloride) is a secondary amine salt frequently employed as a building block in pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Methyl[(oxolan-2-yl)methyl]amine hydrochloride (also known as N-methyltetrahydrofurfurylamine hydrochloride) is a secondary amine salt frequently employed as a building block in pharmaceutical synthesis. While the hydrochloride salt form significantly reduces the volatility compared to its free base, it introduces specific risks regarding hygroscopicity and dust inhalation .
The Core Safety Philosophy: Defense in Depth
Do not rely solely on one barrier. Your safety depends on a redundancy system: Engineering Controls (Fume Hood) > Administrative Controls (SOPs) > PPE. This guide focuses on the final barrier—PPE—but assumes it is used within a functional chemical fume hood.
Risk Assessment & Hazard Profiling
Before selecting PPE, we must understand the "Why." This compound presents a dual-threat profile based on its physical state.[1][2][3]
Hazard Category
Specific Risk
Mechanism of Action
Physical State
Hygroscopic Solid
The salt avidly absorbs atmospheric moisture. Clumped material on gloves can hydrolyze, creating a locally acidic and irritating solution that adheres to surfaces.
Chemical Class
Secondary Amine / HCl Salt
Potential for severe eye irritation (Category 2A/1) and skin irritation (Category 2). Inhalation of dust causes respiratory tract inflammation (STOT SE 3).
Reactivity
Nitrosamine Precursor
As a secondary amine, it can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrous acid).
PPE Specifications Matrix
The following specifications are non-negotiable for handling >100 mg quantities.
A. Hand Protection (Glove Logic)
The Myth: "Thicker is always better."
The Reality: Dexterity prevents spills. For the solid salt , standard nitrile is sufficient. However, once dissolved , the solvent dictates the glove choice.
State of Matter
Recommended Material
Thickness
Breakthrough Time
Rationale
Solid (Powder)
Nitrile
0.11 mm (4 mil)
>480 min (Solid)
Provides tactile sensitivity for weighing. Solids do not permeate nitrile effectively.
Solution (Methanol/Water)
Nitrile (Double Gloved)
0.11 mm x 2
>30 min (Solvent dependent)
Methanol permeates nitrile rapidly. Change gloves immediately upon splash.
Solution (DCM/Chloroform)
PVA or Laminate (Silver Shield)
Variable
>240 min
Halogenated solvents destroy nitrile. Use laminate liners under nitrile outer gloves.
B. Eye & Face Protection[1][3][4][5][6][7]
Standard: Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around side shields.
High Risk (Large Scale >10g): Face shield + Goggles.
C. Respiratory Protection[3][7][8][9][10]
Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).
Secondary (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator. Note: Surgical masks provide zero protection against chemical dust.
D. Body Protection[6][10][11][12]
Standard: Flame-resistant lab coat (high cotton content) buttoned to the neck.
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.
Visualized Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the experimental phase.
Figure 1: PPE Selection Logic Flowchart based on physical state and solvent compatibility.
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge (common with dry salts) and prevent hygroscopic clumping.
Phase 1: Preparation
Environment: Verify Fume Hood certification. Clear the sash area.[4]
Equipment: Prepare an anti-static weighing boat and a stainless steel spatula. Plastic spatulas can generate static, causing the light powder to "jump."
PPE Check: Inspect gloves for micro-tears (inflate with air to test).
Phase 2: Transfer & Weighing
Open Container: Tap the container gently on the bench to settle dust before opening.
Aliquot: Transfer slowly. If the salt has clumped due to moisture, do not chip at it aggressively with a metal spatula (risk of glass breakage or projectile particulate). Dissolve in situ if possible.
Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent the cap from seizing (amine salts can cement caps shut).
Phase 3: Solubilization
Addition: Add the solid to the solvent, not vice versa, to prevent splashing.
Exotherm Check: While amine salts are generally stable, neutralization (free-basing) releases heat. If adding base (e.g., NaOH, TEA), cool the reaction vessel in an ice bath.
Emergency & Disposal Procedures
Spill Management
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water dampens the powder), then scoop up. Place in a sealed bag.
Solution Spill: Absorb with vermiculite or spill pads.
Decontamination: Wipe surface with dilute acetic acid (vinegar) followed by water to solubilize and remove amine residues.
Waste Disposal[1][3][4][7][10][11][12]
Classification: Hazardous Chemical Waste.
Method: Dissolve in a combustible solvent or water and tag for incineration.
Do Not: Do not pour down the drain. Do not mix with oxidizing acids (Nitric/Perchloric) as this may generate violent reactions.
Workflow Visualization
Figure 2: Step-by-step operational workflow for handling amine salts.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Fisher Scientific. (2021).[5] Safety Data Sheet: Methylamine Hydrochloride (Used as surrogate for hazard classification of amine salts).
PubChem. (n.d.). Compound Summary: N-Methyltetrahydrofurfurylamine. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor.